Isoastilbin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54081-48-0 |
|---|---|
Molecular Formula |
C21H22O11 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1 |
InChI Key |
ZROGCCBNZBKLEL-OOHAXVOVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Appearance |
Powder |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biological data for isoastilbin, a naturally occurring dihydroflavonol glycoside. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure and Stereochemistry
This compound is a flavonoid, specifically a flavanonol, and is one of four stereoisomers of astilbin. Its chemical formula is C₂₁H₂₂O₁₁ with a molecular weight of approximately 450.4 g/mol .[1]
Core Structure
The core structure of this compound is taxifolin (a dihydroflavonol), which is glycosidically linked to a rhamnose sugar moiety at the C3 position. The fundamental structure consists of a chromanone ring system (A and C rings) with a dihydroxyphenyl group (B ring) attached at the C2 position.
IUPAC Name
The systematic IUPAC name for this compound is (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one.[1]
Stereochemistry
The stereochemistry of this compound is critical to its identity and biological activity. It possesses two stereocenters on the C-ring of the flavanonol backbone (at positions C2 and C3). This compound is specifically the (2R, 3S) or (2R-cis) isomer.[2] The rhamnose unit is an α-L-rhamnopyranoside.
The four stereoisomers of astilbin are:
-
Astilbin: (2R, 3R) - trans
-
Neoastilbin: (2S, 3S) - trans
-
This compound: (2R, 3S) - cis
-
Neothis compound: (2S, 3R) - cis
The cis or trans designation refers to the relative orientation of the B-ring at C2 and the glycosidic bond at C3.
Physicochemical and Biological Activity Data
The stereochemical differences among astilbin isomers influence their biological activities, particularly their interactions with enzymes. The following table summarizes key quantitative data for this compound and its related isomers.
| Parameter | This compound | Astilbin | Neoastilbin | Units | Conditions / Notes |
| CYP3A4 Inhibition (IC₅₀) | 3.03[1] | 2.63[1] | 6.51[1] | µM | In vitro assay with human cytochrome P450 3A4. |
| CYP2D6 Inhibition (IC₅₀) | 11.87[1] | 14.16[1] | 1.48[1] | µM | In vitro assay with human cytochrome P450 2D6. |
| CYP3A4 Inhibition Type | Mixed[1] | Noncompetitive[1] | Noncompetitive[1] | - | Reversible inhibition. |
| CYP2D6 Inhibition Type | Noncompetitive[1] | Noncompetitive[1] | Noncompetitive[1] | - | Reversible inhibition. |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are often specific to the source material and laboratory. However, the following sections outline generalized methodologies based on published literature for astilbin and its isomers.
Isolation and Purification
A common workflow for isolating this compound from plant sources like Smilax glabra involves solvent extraction followed by chromatographic separation.
Methodology:
-
Extraction: Dried and powdered plant material is typically extracted using an organic solvent such as methanol or ethanol, often with the aid of ultrasonication to improve efficiency.[3]
-
Fractionation: The resulting crude extract is then subjected to fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography with silica gel. A solvent gradient (e.g., ethyl acetate-methanol) is used to separate compounds based on polarity.[4]
-
Purification: Fractions containing the target compounds are further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Structural Elucidation and Analysis
The precise structure and stereochemistry of isolated this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Analysis:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient system is typically employed, commonly consisting of acetonitrile and water with an acidic modifier like acetic acid (e.g., 2% v/v).[5][6]
-
Detection: UV detection at a wavelength of approximately 290 nm, which is near the maximum absorbance for astilbin and its isomers.[6][7]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR: These are fundamental for determining the carbon-hydrogen framework. ¹H-NMR and ¹³C-NMR spectral data for this compound have been reported.[8]
-
2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the overall structure and the position of the glycosidic linkage.[4]
-
Stereochemistry Determination: The cis configuration of the C-ring in this compound can be deduced from the coupling constants between the H-2 and H-3 protons in the ¹H-NMR spectrum.
Signaling Pathways and Molecular Interactions
This compound and its isomers are known to interact with key enzymes involved in drug metabolism, which is of significant interest in drug development.
Inhibition of Cytochrome P450 Enzymes
This compound has been shown to be a reversible inhibitor of CYP3A4 and CYP2D6, two major enzymes responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[1] This inhibition can lead to potential food-drug or herb-drug interactions. The interaction is characterized by the binding of this compound to the active site of the enzyme, which can occur through hydrogen bonds and van der Waals forces.[2]
While detailed signaling pathways for this compound's specific activities are still under investigation, studies on its isomer, astilbin, provide valuable insights. For instance, astilbin has been shown to exert anti-inflammatory effects by binding to Cytochrome P450 1B1 (CYP1B1), which stimulates the production of Reactive Oxygen Species (ROS). This, in turn, activates the PPARγ pathway, leading to the suppression of effector CD4+ T cell activities.[9] Given the structural similarity, it is plausible that this compound may engage in similar or related pathways, although this requires further experimental validation.
References
- 1. Inhibitory effects of astilbin, neoastilbin and this compound on human cytochrome CYP3A4 and 2D6 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 4. researchgate.net [researchgate.net]
- 5. The Box–Behnken Design for Optimizing HPLC Separation and Validation of Astilbin in Lysiphyllum strychnifolium Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 8. rsc.org [rsc.org]
- 9. Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
Isoastilbin: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoastilbin, a dihydroflavonol glycoside, is a stereoisomer of the more commonly known astilbin. It is gaining significant attention within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources and botanical distribution of this compound, presents quantitative data on its prevalence, details experimental protocols for its extraction and analysis, and elucidates key signaling pathways through which it exerts its biological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Botanical Distribution
This compound is found in a variety of plant species, often co-occurring with its stereoisomers astilbin, neoastilbin, and neothis compound. The botanical distribution of this compound spans several plant families, with notable concentrations in the Smilacaceae, Saxifragaceae, and Fabaceae families.
Major Botanical Sources
The primary and most well-documented sources of this compound include:
-
Rhizomes of Smilax glabra : Commonly known as Tufuling or Chinaroot, the rhizome of Smilax glabra is a prominent source of this compound and its isomers.[1] It is widely used in traditional Chinese medicine.
-
Astilbe species : Various species within the Astilbe genus, such as Astilbe thunbergii and Astilbe odontophylla, contain this compound, primarily in their rhizomes.[2]
-
Engelhardtia roxburghiana : The leaves of this plant are a rich source of astilbin and its isomers.[3][4][5][6][7]
-
Hymenaea martiana : The bark of this tree, a member of the Fabaceae family, has been shown to contain this compound.
-
Dimorphandra mollis : This plant, also in the Fabaceae family, is another source of astilbin and its isomers.[2]
-
Astragalus membranaceus : This well-known medicinal herb has been identified as containing this compound.
-
Neolitsea aurata and Smilax corbularia : These plants have also been reported to contain this compound.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data for this compound and its closely related isomer, astilbin, which often serves as a marker for the presence of other stereoisomers.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Smilax glabra | Rhizome | This compound | 5.03% of major flavonoids | [3] |
| Smilax glabra | Rhizome | Astilbin | 15.05 mg/g (optimized ethanol extraction) | [8] |
| Engelhardtia roxburghiana | Leaves | Astilbin | 94.79 ± 2.49 mg/g | [5][6] |
| Hymenaea martiana | Bark (Ethyl Acetate Fraction) | Astilbin | 151.87 µg/mL | |
| Hymenaea martiana | Bark (Ethanolic Extract) | Astilbin | 40.13 µg/mL |
Experimental Protocols
Extraction of this compound
Method: Ultrasonic-Assisted Extraction (UAE)
This method is commonly employed for the efficient extraction of flavonoids, including this compound, from plant materials.
-
Sample Preparation : Air-dry the plant material (e.g., rhizomes of Smilax glabra) and grind it into a fine powder.
-
Solvent : Prepare a 60% aqueous ethanol solution.
-
Procedure :
-
Weigh a specific amount of the powdered plant material (e.g., 1 gram).
-
Add the extraction solvent at a defined liquid-to-solid ratio (e.g., 30 mL/g).
-
Place the mixture in an ultrasonic bath.
-
Perform sonication for a specified duration (e.g., 40 minutes) at a controlled temperature (e.g., 73.63 °C) and power.[8]
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.45 µm membrane filter to obtain the crude extract for further analysis.[1]
-
Workflow for Ultrasonic-Assisted Extraction
Caption: Workflow for the ultrasonic-assisted extraction of this compound.
Quantification of this compound
Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard analytical technique for the separation, identification, and quantification of this compound and its isomers.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[8]
-
Mobile Phase : A gradient or isocratic elution using a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or 0.2% acetic acid) to improve peak shape. A common mobile phase composition is methanol:water (55:45, v/v) with 0.2% formic acid.[8][9]
-
Detection Wavelength : this compound and its isomers show strong UV absorbance at approximately 291 nm.[1]
-
Quantification : A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample extract is then determined by comparing its peak area to the calibration curve.
Logical Flow for HPLC Quantification
Caption: Logical workflow for the quantification of this compound using HPLC.
Signaling Pathways and Mechanisms of Action
This compound and its isomers exert their biological effects by modulating several key signaling pathways, primarily related to inflammation and oxidative stress.
Anti-Inflammatory Mechanisms
This compound and its isomers have been shown to possess potent anti-inflammatory properties by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
-
Inhibition of the NF-κB Pathway : Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65 subunit into the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This compound and its isomers can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[10][11][12] One study demonstrated that neothis compound ameliorates acute gouty arthritis by suppressing the NF-κB/NLRP3 pathway.[13]
NF-κB Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
-
Modulation of the MAPK Pathway : The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases leads to the expression of inflammatory genes. This compound can suppress the phosphorylation of these MAPK proteins, thereby downregulating the inflammatory response.[11][14]
MAPK Signaling Pathway Modulation by this compound
References
- 1. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 2. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of two flavonoids, engeletin and astilbin, from the leaves of Engelhardia roxburghiana and their potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and In Vivo Hypoglycemic Activities of Ethanol Extract from the Leaves of Engelhardia roxburghiana Wall, a Comparative Study of the Extract and Astilbin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Astilbe Chinensis ethanol extract suppresses inflammation in macrophages via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neothis compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The In Planta Biosynthesis of Isoastilbin: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of isoastilbin, a bioactive dihydroflavonol glycoside, in plants. This compound, a stereoisomer of the more commonly studied astilbin, exhibits significant pharmacological potential, making a thorough understanding of its formation crucial for researchers, scientists, and drug development professionals. This document details the enzymatic steps from primary metabolism to the final glycosylated product, discusses the key enzymes involved, and presents available quantitative data. Furthermore, it provides detailed experimental protocols for the analysis of this pathway and visualizes the core concepts through diagrams generated using the DOT language.
Introduction
This compound, systematically named (2R,3S)-taxifolin-3-O-α-L-rhamnopyranoside, is a naturally occurring flavonoid. It is one of four stereoisomers, the others being astilbin (2R,3R), neoastilbin (2S,3S), and neothis compound (2S,3R).[1] These compounds are found in various medicinal plants, including those from the genera Smilax and Engelhardia. The biological activities of these isomers can differ significantly, highlighting the importance of understanding the specific biosynthetic pathway leading to each stereoisomer. This guide focuses on the in planta biosynthesis of this compound, providing a detailed technical resource for its study and potential biotechnological production.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is embedded within the broader phenylpropanoid and flavonoid pathways, which are responsible for the production of a wide array of plant secondary metabolites. The pathway can be conceptually divided into three main stages:
-
Phenylpropanoid Pathway: The synthesis of the C6-C3 phenylpropanoid unit.
-
Flavanone and Dihydroflavonol Formation: The construction of the core flavonoid skeleton and its subsequent modification.
-
Glycosylation: The final attachment of a rhamnose sugar moiety to the taxifolin core, with specific stereochemistry.
The overall biosynthetic route is depicted in the following diagram:
Phenylpropanoid Pathway
This foundational pathway converts the primary metabolite L-phenylalanine into p-coumaroyl-CoA, the precursor for flavonoid biosynthesis.
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
Flavanone and Dihydroflavonol Formation
The C15 flavonoid backbone is assembled and subsequently modified.
-
Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.
-
Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates (2S)-naringenin to dihydrokaempferol.
-
Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 monooxygenase that hydroxylates dihydrokaempferol at the 3' position of the B-ring to yield taxifolin (dihydroquercetin).
Glycosylation: The Formation of this compound
The final and stereochemistry-determining step is the glycosylation of taxifolin.
-
Dihydroflavonol Rhamnosyltransferase (DFRhaT) (Putative): This is the key enzymatic step where a rhamnosyl group from UDP-rhamnose is transferred to the 3-hydroxyl group of taxifolin. The specific enzyme that produces the (2R,3S) stereochemistry of this compound has not yet been definitively identified in planta. However, the production of the related stereoisomer, astilbin, has been achieved in engineered E. coli using a UDP-glycosyltransferase from Arabidopsis thaliana (ArGT3), which acts as a 3-O-rhamnosyltransferase on taxifolin.[2] It is hypothesized that a similar, but stereochemically distinct, enzyme is responsible for this compound biosynthesis in plants.
It is also important to note that the interconversion of astilbin and its stereoisomers, including this compound, can occur non-enzymatically through a chalcone intermediate, particularly influenced by pH and temperature.[3][4] This suggests that the final in planta ratio of these isomers may be a result of both enzymatic synthesis and subsequent chemical isomerization.
Quantitative Data
Quantitative data on the biosynthesis of this compound is sparse. However, studies on related compounds and the general flavonoid pathway provide some insights. The following table summarizes relevant quantitative information.
| Parameter | Value | Organism/Conditions | Reference |
| Enzyme Kinetics (ArGT3 - for Astilbin) | |||
| Km (Taxifolin) | Not reported | E. coli expressing ArGT3 | [2] |
| Km (UDP-Rhamnose) | Not reported | E. coli expressing ArGT3 | [2] |
| Metabolite Concentration | |||
| Astilbin Content in Smilax glabra | 1.15–4.76% (dry weight) | Smilax glabra rhizome | [5] |
| This compound Content in Smilax glabra | 5.03% of total flavonoids | Smilax glabra rhizome | [5] |
| Biotransformation Yield | |||
| Astilbin from Taxifolin | ~49.5% conversion | Engineered E. coli | [2] |
| Taxifolin from Astilbin | 91.3% yield | Aspergillus fumigatus biotransformation | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Extraction of Flavonoids from Plant Material
This protocol describes a general method for extracting flavonoids, including this compound, from plant tissues.
Materials:
-
Fresh or lyophilized plant tissue
-
Liquid nitrogen
-
80% (v/v) methanol
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until analysis.
HPLC Analysis for Separation and Quantification of this compound
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of astilbin stereoisomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-30% B
-
35-40 min: 30-90% B
-
40-45 min: 90% B
-
45-50 min: 90-10% B
-
50-60 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of this compound and its isomers of known concentrations.
-
Generate a calibration curve for each isomer.
-
Inject the plant extracts and standards onto the HPLC system.
-
Identify the peaks corresponding to each isomer based on retention times of the standards.
-
Quantify the amount of each isomer in the plant extracts using the calibration curves.
Enzyme Assay for Dihydroflavonol Rhamnosyltransferase Activity
This protocol provides a general method for assaying the activity of the putative DFRhaT.
Materials:
-
Plant protein extract (see below for preparation).
-
Taxifolin solution (substrate).
-
UDP-rhamnose solution (sugar donor).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT).
-
Stop solution (e.g., 2 M HCl).
-
Ethyl acetate.
Protein Extraction:
-
Homogenize plant tissue in extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 1 mM DTT, and 1% PVPP).
-
Centrifuge to remove cell debris.
-
(Optional) Partially purify the protein extract using ammonium sulfate precipitation or column chromatography.
Assay Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
50 µL of assay buffer
-
10 µL of taxifolin solution (e.g., 10 mM in DMSO)
-
10 µL of UDP-rhamnose solution (e.g., 10 mM in water)
-
20 µL of plant protein extract
-
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 10 µL of stop solution.
-
Extract the product by adding 200 µL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Transfer the ethyl acetate layer to a new tube and evaporate to dryness.
-
Resuspend the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
Visualizations of Workflows and Relationships
Experimental Workflow for this compound Analysis
The following diagram illustrates the experimental workflow from sample preparation to data analysis.
Relationship between Astilbin Stereoisomers
The stereochemical relationship between this compound and its isomers is crucial for understanding their biosynthesis and biological activities.
Conclusion and Future Perspectives
The biosynthesis of this compound in planta follows the well-established flavonoid pathway, culminating in a stereospecific rhamnosylation of taxifolin. While the precise enzyme responsible for the (2R,3S) configuration of this compound remains to be elucidated, the knowledge of the astilbin biosynthesis pathway provides a strong foundation for its discovery. Future research should focus on the identification and characterization of dihydroflavonol rhamnosyltransferases from plants known to produce high levels of this compound. The development of stereospecific enzymatic assays and advanced analytical techniques for the separation of all four stereoisomers will be critical in this endeavor. A deeper understanding of the genetic and environmental regulation of this pathway will not only enhance our fundamental knowledge of plant secondary metabolism but also open avenues for the metabolic engineering of high-value medicinal compounds like this compound.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial production of astilbin, a bioactive rhamnosylated flavanonol, from taxifolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Isomerization of astilbin and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Pharmacological Properties and Bioactivities of Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastilbin, a dihydroflavonol glycoside, is a naturally occurring flavonoid found in various medicinal plants, including those of the Smilax genus. As a stereoisomer of the more extensively studied astilbin, this compound is gaining increasing attention for its diverse and potent pharmacological properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its bioactivities, underlying mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Physicochemical Properties
This compound is structurally defined as (2R,3S)-taxifolin-3-O-α-L-rhamnoside. Its chemical structure plays a crucial role in its biological activities and distinguishes it from its stereoisomers, such as astilbin ((2R,3R)-taxifolin-3-O-α-L-rhamnoside).
| Property | Value |
| Molecular Formula | C21H22O11 |
| Molecular Weight | 450.39 g/mol |
| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy}chroman-4-one |
| PubChem CID | 9981176[1] |
Pharmacological Properties and Bioactivities
This compound exhibits a wide spectrum of pharmacological activities, with its antioxidant and anti-inflammatory properties being the most extensively documented. Emerging research also points towards its potential as an anticancer and immunomodulatory agent.
Antioxidant Activity
This compound demonstrates significant free radical scavenging capabilities, contributing to its potential protective effects against oxidative stress-related pathologies. Its antioxidant capacity has been quantified in various in vitro assays.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 Value (µg/mL) | Source |
| DPPH Radical Scavenging | 4.01 ± 0.18 | [2] |
| ABTS+ Radical Scavenging | 3.11 ± 0.90 | [2] |
These values indicate that this compound is a potent antioxidant, with radical scavenging activities comparable to or even exceeding those of its isomer, astilbin, in some studies.[2]
Anti-inflammatory Activity
This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have demonstrated that this compound can significantly inhibit the production of pro-inflammatory mediators.
Table 2: Anti-inflammatory Activity of this compound
| Bioactivity | Cell Line | Key Findings | Source |
| Inhibition of NO production | LPS-stimulated RAW264.7 cells | Significantly inhibited the secretion of nitric oxide (NO). | [2] |
| Inhibition of Cytokine Secretion | LPS-stimulated RAW264.7 cells | Significantly inhibited the secretion of IL-1β and IL-6. | [2] |
| Inhibition of NF-κB Pathway | LPS-stimulated RAW264.7 cells | Inhibited the protein expression of NF-κB p-p65. | [2] |
The anti-inflammatory mechanism of this compound is largely attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
References
Isoastilbin mechanism of action in cellular models
An In-depth Technical Guide on the Core Mechanism of Action of Isoastilbin in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a dihydroflavonol glycoside stereoisomer of astilbin, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and antineoplastic properties. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's effects in various cellular models. We delve into its modulation of key signaling pathways, its impact on fundamental cellular processes such as apoptosis and autophagy, and its role in the regulation of oxidative stress. This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex molecular interactions, serving as a critical resource for researchers in pharmacology and drug development.
Core Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its cellular effects by targeting multiple, often interconnected, signaling cascades. Its action is highly context-dependent, varying with cell type and the specific pathological stimulus.
Inhibition of Pro-inflammatory Pathways
A primary mechanism of this compound is the suppression of inflammatory responses, primarily through the inhibition of the NF-κB and MAPK signaling pathways.
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[1][2][3][4] this compound has been shown to suppress the activation of the NF-κB pathway. This is often achieved by inhibiting upstream kinases, such as those in the PI3K/Akt and MAPK pathways, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][6] By keeping NF-κB inactive, this compound effectively downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6][7]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising key kinases like ERK, JNK, and p38, is crucial for translating extracellular stimuli into cellular responses, including inflammation and apoptosis.[8] this compound's influence is nuanced; it has been observed to reduce the phosphorylation (activation) of p38 MAPK in inflammatory models, contributing to its anti-inflammatory effects.[9] Conversely, in certain cancer cell models, it promotes apoptosis by activating the JNK and p38 pathways while inhibiting the pro-survival ERK1/2 pathway.[10][11]
References
- 1. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astilbin-induced inhibition of the PI3K/AKT signaling pathway decelerates the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astilbin-induced inhibition of the PI3K/AKT signaling pathway decelerates the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Physicochemical properties of Isoastilbin (solubility, pKa, logP)
An In-depth Technical Guide to the Physicochemical Properties of Isoastilbin
Introduction
This compound is a dihydroflavonol glycoside, a stereoisomer of astilbin, found in various medicinal plants such as those from the Smilax genus. As a natural compound of interest for its therapeutic potential, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and professionals in drug development. These properties, including solubility, pKa, and logP, are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its overall bioavailability and efficacy. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a look into a relevant biological pathway it modulates.
Physicochemical Properties of this compound
The physicochemical properties of this compound are fundamental to its behavior in both in vitro and in vivo systems. The following sections summarize the available data on its solubility, pKa, and partition coefficient (logP).
Solubility
The water solubility of astilbin and neoastilbin has been determined to be 132.72 µg/mL and 217.16 µg/mL, respectively.[1][2][3] Based on these values, both compounds are classified as very slightly soluble.[2] this compound's solubility in various solvent systems has also been reported, which is particularly relevant for in vitro experimental design.
Table 1: Solubility of this compound and its Isomers
| Compound/Solvent System | Solubility | Molar Concentration |
| Astilbin in Water (25°C) | 132.72 µg/mL[1][2][3] | ~0.295 mM |
| Neoastilbin in Water (25°C) | 217.16 µg/mL[1][2][3] | ~0.482 mM |
| This compound in DMSO | ≥ 16.67 mg/mL | ≥ 37.01 mM |
| This compound in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL | ≥ 3.71 mM |
| This compound in 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL | ≥ 3.71 mM |
| This compound in 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL | ≥ 3.71 mM |
pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid in a solution and is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. An experimental pKa value for this compound has not been explicitly reported in the reviewed literature. However, flavonoids, in general, possess multiple hydroxyl groups with varying acidities. The sequence of deprotonation for flavonoid glycosides is typically 7-OH > 4'-OH > 3'-OH > 5-OH.[4] For context, the pKa values of other flavonoid glycosides, such as rutin, have been reported to be approximately 7.10, 9.15, and 11.65.[4] Some licorice flavonoids have pKa values in the range of 6.18 to 6.86.[5] It is plausible that the pKa values of this compound fall within a similar range due to its phenolic hydroxyl groups.
logP (Octanol-Water Partition Coefficient)
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic behavior. A computed XLogP3-AA value for this compound is available, alongside experimental logP values for its isomers, astilbin and neoastilbin, in simulated biological fluids. The decrease in logP from simulated gastric fluid (SGF) to simulated intestinal fluid (SIF) is attributed to the increased dissociation of the hydroxyl groups at a higher pH, leading to increased hydrophilicity.[6]
Table 2: logP Values for this compound and its Isomers
| Compound | Method/Condition | logP Value |
| This compound | Computed (XLogP3-AA) | 0.4 |
| Astilbin | Experimental (SGF, pH 1.2) | 1.57[1][2][3] |
| Neoastilbin | Experimental (SGF, pH 1.2) | 1.39[1][2][3] |
| Astilbin | Experimental (SIF, pH 6.8) | 1.09[1][2][3] |
| Neoastilbin | Experimental (SIF, pH 6.8) | 0.98[1][2][3] |
Experimental Protocols
Accurate determination of physicochemical properties relies on robust experimental methodologies. The following sections detail standard protocols for measuring solubility, pKa, and logP.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[7][8]
-
Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the solvent (e.g., purified water, buffer of a specific pH) in a flask.[9] The amount should be sufficient to ensure a saturated solution in equilibrium with the solid phase.
-
Equilibration: The flask is sealed and agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[7][9]
-
Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.[8]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[8] A calibration curve with known concentrations of the compound is used for accurate quantification.[7]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[10][11][12]
-
Apparatus Calibration: A potentiometer with a pH electrode is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[10]
-
Sample Preparation: A solution of the compound (e.g., 1 mM this compound) is prepared in a suitable solvent, often a co-solvent system like methanol-water for poorly soluble compounds, with a constant ionic strength maintained by a background electrolyte (e.g., 0.15 M KCl).[10][12]
-
Titration: The solution is placed in a reaction vessel with a magnetic stirrer, and the pH electrode is immersed. The solution is initially acidified (e.g., to pH 1.8-2.0 with 0.1 M HCl) and then titrated with a standardized basic solution (e.g., 0.1 M NaOH) added in small increments.[10][12] The pH is recorded after each addition, allowing the system to stabilize. The titration continues until a high pH (e.g., 12-12.5) is reached.[10][12]
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The inflection points on the curve correspond to the equivalence points, and the pKa values can be calculated from these points. The experiment is typically performed in triplicate to ensure reproducibility.[10]
logP Determination (Shake-Flask Method)
The shake-flask method is the classical approach for experimentally determining the octanol-water partition coefficient.[13][14]
-
Phase Preparation: n-Octanol is saturated with water (or a buffer of a specific pH, e.g., pH 7.4 phosphate buffer), and the aqueous phase is saturated with n-octanol. This is achieved by mixing the two phases and allowing them to separate.[13]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a specific volume of the other phase in a separation funnel or vial. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[13]
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for complete phase separation. Centrifugation can be used to facilitate this separation.[15]
-
Quantification: The concentration of the compound in each phase (or just the aqueous phase) is determined using a suitable analytical technique like HPLC.[13][16] The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Biological Pathway Involvement
This compound has been shown to exhibit various biological activities, including neuroprotective effects. One of the key signaling pathways it modulates is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Nrf2-Mediated Antioxidant Response
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17][18] In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[17][19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[19][20] This results in the production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and others that help to mitigate oxidative damage.[20] The activation of the Nrf2 signaling pathway is a crucial mechanism for the protective effects of compounds like astilbin and, by extension, this compound.[17]
Caption: Nrf2 Signaling Pathway Activation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the aqueous solubility of a compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Solubility Determination.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the pKa value on the antioxidant activity of licorice flavonoids under solvent-mediated effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. scielo.br [scielo.br]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. researchgate.net [researchgate.net]
- 17. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 20. researchgate.net [researchgate.net]
In vitro absorption, distribution, metabolism, and excretion (ADME) of Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastilbin, a dihydroflavonol glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for successful drug development. This technical guide provides an in-depth overview of the in vitro ADME profile of this compound, focusing on key experimental protocols and data interpretation.
Due to the limited availability of direct experimental data for this compound, this guide incorporates data from its well-studied isomer, astilbin, as a predictive reference. It is crucial to note that while isomers can exhibit similar physicochemical properties, their biological activities and ADME profiles may differ. Therefore, the data presented for astilbin should be considered as a surrogate, and dedicated in vitro ADME studies for this compound are highly recommended.
In Vitro Absorption: Intestinal Permeability
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs. This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key drug transporters, mimicking the intestinal epithelial barrier.
Quantitative Data
Currently, there is no direct experimental data available for the apparent permeability coefficient (Papp) of this compound in Caco-2 cells. However, studies on its isomer, astilbin, can provide an initial estimate.
| Compound | Direction | Concentration (µM) | Apparent Permeability (Papp) (cm/s) | Absorption Classification | Efflux Ratio (Papp B-A / Papp A-B) | Potential Transporter Involvement |
| Astilbin (as a surrogate for this compound) | Apical to Basolateral (A-B) | 10-1000 | < 2 x 10⁻⁷[1] | Poor | >1 | P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2)[1][2] |
| Astilbin (as a surrogate for this compound) | Basolateral to Apical (B-A) | 10-1000 | Larger than A-B[1][2] | - | >1 | P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2)[1][2] |
Interpretation: The low apparent permeability of astilbin from the apical (intestinal lumen) to the basolateral (blood) side suggests poor intestinal absorption.[1] An efflux ratio greater than 1 indicates that the compound is actively transported out of the cells, back into the intestinal lumen, which further limits its absorption.[1][2] For astilbin, this efflux is potentially mediated by P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2).[1][2]
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the general procedure for assessing the bidirectional permeability of a test compound across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membranes)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound (this compound) and control compounds (e.g., a high-permeability marker like propranolol and a low-permeability marker like Lucifer yellow)
-
Analytical instrumentation (e.g., LC-MS/MS)
Workflow:
Calculations:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³)
The efflux ratio is calculated as:
Efflux Ratio = Papp (B-A) / Papp (A-B)
In Vitro Distribution: Plasma Protein Binding
Plasma protein binding (PPB) is a critical parameter that influences the distribution, metabolism, and excretion of a drug. Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body.
Quantitative Data
There is no specific quantitative data available for the plasma protein binding of this compound. However, studies on its isomer, astilbin, have shown moderate binding interactions with human serum albumin (HSA), the most abundant protein in human plasma.
| Compound | Method | Protein | Binding Affinity (Ka) (M⁻¹) | Interpretation |
| Astilbin (as a surrogate for this compound) | Fluorescence Quenching | Human Serum Albumin (HSA) | ~10⁴ | Moderate Binding |
Experimental Protocol: Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining the extent of plasma protein binding.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable membranes (with a molecular weight cut-off that retains proteins but allows free drug to pass)
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound (this compound) and control compounds (e.g., warfarin for high binding, atenolol for low binding)
-
Analytical instrumentation (e.g., LC-MS/MS)
Workflow:
Calculations:
Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber
Percentage bound = (1 - fu) * 100%
In Vitro Metabolism: Metabolic Stability
Metabolic stability assays are used to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver. These assays provide key parameters such as half-life (t₁/₂) and intrinsic clearance (CLint).
Quantitative Data
Specific in vitro metabolic stability data for this compound is not currently available. However, this compound has been shown to be an inhibitor of major drug-metabolizing enzymes, suggesting it may also be a substrate.
| Parameter | Value |
| In vitro half-life (t₁/₂) | Data not available |
| Intrinsic clearance (CLint) | Data not available |
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Human liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer, pH 7.4
-
Test compound (this compound) and control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Analytical instrumentation (e.g., LC-MS/MS)
Workflow:
Calculations:
The in vitro half-life (t₁/₂) is determined from the slope (k) of the linear regression of the natural log of the percentage of parent compound remaining versus time:
t₁/₂ = 0.693 / k
Intrinsic clearance (CLint) is calculated as:
CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / protein concentration)
In Vitro Excretion: Cytochrome P450 Inhibition
Inhibition of cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions (DDIs). In vitro CYP inhibition assays are essential to assess the potential of a new chemical entity to alter the metabolism of co-administered drugs.
Quantitative Data
This compound has been shown to be an inhibitor of CYP3A4 and CYP2D6, two of the most important drug-metabolizing enzymes in humans.
| Enzyme | Inhibition Type | IC₅₀ (µM) |
| CYP3A4 | Mixed | 3.03[3] |
| CYP2D6 | Non-competitive | 11.87[3] |
Interpretation: The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The lower the IC₅₀ value, the more potent the inhibitor. The data suggests that this compound has a moderate potential to inhibit CYP3A4 and a weaker potential to inhibit CYP2D6. These findings indicate a potential for drug-drug interactions with drugs that are substrates of these enzymes.
Experimental Protocol: CYP Inhibition Assay
This protocol describes a typical in vitro assay to determine the IC₅₀ of a test compound against a specific CYP enzyme using a fluorescent probe substrate.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6)
-
CYP-specific fluorescent probe substrates and their corresponding metabolites
-
NADPH regenerating system
-
Phosphate buffer, pH 7.4
-
Test compound (this compound) and a known inhibitor as a positive control
-
96-well microplates
-
Fluorescence plate reader
Workflow:
Conclusion
This technical guide provides a comprehensive overview of the in vitro ADME profiling of this compound, including detailed experimental protocols and data interpretation. While direct quantitative data for this compound is limited, the information available for its isomer, astilbin, suggests that this compound may have poor intestinal permeability and is a potential substrate for efflux transporters. Furthermore, this compound has been shown to be an inhibitor of key drug-metabolizing enzymes, indicating a potential for drug-drug interactions.
It is imperative for researchers and drug development professionals to conduct specific in vitro ADME studies for this compound to obtain accurate quantitative data. The protocols and workflows provided in this guide serve as a robust framework for designing and executing these essential experiments, which will be critical in advancing the development of this compound as a potential therapeutic agent.
References
Isoastilbin: A Toxicological and Safety Profile Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoastilbin, a flavonoid and stereoisomer of astilbin, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive assessment of the current toxicological and safety profile of this compound. Due to a notable lack of direct toxicological studies on this compound, this report heavily relies on data from its isomer, astilbin, to infer potential safety concerns. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and toxicological signaling pathways. A significant finding for this compound is its inhibitory effect on human cytochrome P450 enzymes, suggesting a potential for drug-drug interactions. However, the absence of dedicated acute, sub-chronic, chronic, reproductive, and carcinogenicity studies on this compound represents a critical data gap, underscoring the need for further research to establish a complete safety profile.
Introduction
This compound is a naturally occurring flavanonol, a type of flavonoid found in various plant species. As a stereoisomer of the more extensively studied astilbin, it shares a similar chemical structure, which may imply comparable biological activities and toxicological properties. However, even minor differences in stereochemistry can lead to significant variations in pharmacological and toxicological profiles. This guide aims to collate and critically evaluate the existing toxicological data for this compound and its closely related isomer, astilbin, to provide a preliminary safety assessment for researchers and drug development professionals.
Toxicological Data
The majority of the available toxicological data pertains to astilbin. The information presented below should be interpreted with the understanding that it may not be fully representative of this compound's specific toxicological profile.
Acute Toxicity
No dedicated acute toxicity studies for this compound were identified. An acute oral toxicity study was conducted on a plant extract of Phanera strychnifolia, which contains astilbin as a major component. The study, following the OECD 423 protocol, determined the median lethal dose (LD50) cut-off value.
Table 1: Acute Oral Toxicity Data for a Plant Extract Containing Astilbin
| Test Substance | Species | Route of Administration | LD50 Cut-off | Reference |
| Phanera strychnifolia stem extract (major component: astilbin) | Rat | Oral | >5000 mg/kg | [1] |
Sub-chronic Toxicity
A 4-week repeated oral toxicity study was conducted on astilbin in Sprague-Dawley rats.[2] This study is crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Table 2: Sub-chronic Oral Toxicity of Astilbin in Rats (4-week study)
| Parameter | Dose Groups (mg/kg/day) | Observations | NOAEL (mg/kg/day) | Reference |
| Mortality, Body Weight, Food Consumption | 50, 150, 500 | No adverse events or significant differences compared to the control group. | >500 | [2] |
| Hematology, Urinalysis, Biochemical Values | 50, 150, 500 | No toxic effects observed. | >500 | [2] |
| Organ Weight, Histopathological Findings | 50, 150, 500 | No toxic effects observed. | >500 | [2] |
Genotoxicity
As part of the 4-week oral toxicity study, astilbin was evaluated for its genotoxic potential using a battery of in vitro and in vivo assays.[2] The results from these studies are summarized below.
Table 3: Genotoxicity Profile of Astilbin
| Assay | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |
| Ames Test | Salmonella typhimurium strains (TA97a, TA98, TA100, TA102, TA1535) | With and without S9 | Not specified | Negative | [2] |
| Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | Negative | [2] |
| Mammalian Micronucleus Test | Mice | In vivo | Not specified | Negative | [2] |
Reproductive and Developmental Toxicity
No studies on the reproductive and developmental toxicity of this compound or astilbin were identified in the conducted searches. This represents a significant data gap in the safety assessment.
Carcinogenicity
No carcinogenicity studies for this compound or astilbin were found. Long-term bioassays are necessary to evaluate the carcinogenic potential of a substance.
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicological data. Limited pharmacokinetic data is available for astilbin, and one study directly investigates the effect of this compound on drug-metabolizing enzymes.
ADME of Astilbin
Pharmacokinetic studies of astilbin in rats after oral administration of a Phanera strychnifolia stem extract showed rapid absorption.[1]
Table 4: Pharmacokinetic Parameters of Astilbin in Rats
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 15 min | [1] |
| Terminal Half-life (t1/2) | 0.81 - 1.11 h | [1] |
| Elimination Rate Constant (kel) | 0.63 - 0.87 h⁻¹ | [1] |
Astilbin can isomerize into this compound, and a comparative study on astilbin and neoastilbin (another isomer) showed that both have very poor oral bioavailability in rats (0.30% and 0.28%, respectively).[3][4]
This compound and Drug-Metabolizing Enzymes
A key toxicological finding directly related to this compound is its inhibitory effect on human cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. These enzymes are responsible for the metabolism of a vast number of therapeutic drugs. Inhibition of these enzymes can lead to altered drug efficacy and an increased risk of adverse drug reactions.
Table 5: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound
| Enzyme | Inhibition Type | IC50 (μM) | Reference |
| CYP3A4 | Mixed | 3.03 | [5][6][7] |
| CYP2D6 | Noncompetitive | 11.87 | [5][6][7] |
These findings suggest that co-administration of this compound with drugs metabolized by CYP3A4 or CYP2D6 could lead to clinically significant drug-drug interactions.[8]
Experimental Protocols
Detailed experimental protocols for the key toxicological studies are essential for reproducibility and critical evaluation. As the full texts of the primary studies were not accessible, the following descriptions are based on standard OECD guidelines for the respective assays.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a small number of animals.
-
Test Animals: Typically, young adult rats of a single sex are used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is kept constant.
-
Procedure: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first dose determines the subsequent dose.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[1][9][10][11][12][13][14]
-
Tester Strains: A set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Procedure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of S9 mix. The mixture is then plated on a minimal agar medium lacking histidine.
-
Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[2][15][16][17][18]
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.
-
Procedure: Cell cultures are exposed to at least three concentrations of the test substance. After exposure, the cells are treated with a metaphase-arresting agent (e.g., colcemid).
-
Analysis: Cells are harvested, fixed, and stained. Metaphase cells are then analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo test detects damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing micronuclei in erythrocytes.[19][20][21][22][23]
-
Test Animals: Typically rodents (mice or rats) are used.
-
Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.
-
Slide Preparation and Analysis: Smears are prepared and stained. Polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei.
-
Evaluation: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.
Toxicological Signaling Pathways
The specific toxicological signaling pathways for this compound have not been elucidated. However, based on the general toxicology of flavonoids, several pathways can be implicated in potential adverse effects. Flavonoids can exert both beneficial and toxic effects, which are often dose-dependent.
One potential mechanism of flavonoid-induced toxicity involves the generation of reactive oxygen species (ROS) through pro-oxidant activity, particularly in the presence of metal ions. This can lead to oxidative stress, DNA damage, and apoptosis. Additionally, flavonoids can interact with various cellular signaling pathways, including those involved in cell cycle regulation and apoptosis.
Discussion and Conclusion
The available toxicological data, primarily derived from studies on its isomer astilbin, suggests that this compound is likely to have low acute and sub-chronic oral toxicity. Astilbin did not show any genotoxic potential in a standard battery of tests. However, the complete absence of dedicated studies on this compound for these endpoints, as well as for reproductive toxicity and carcinogenicity, is a major limitation in its safety assessment.
The most significant finding directly related to this compound is its in vitro inhibition of the major drug-metabolizing enzymes CYP3A4 and CYP2D6. This raises a concern for potential drug-drug interactions when this compound is co-administered with medications that are substrates for these enzymes.
References
- 1. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of astilbin, neoastilbin and this compound on human cytochrome CYP3A4 and 2D6 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nib.si [nib.si]
- 10. scantox.com [scantox.com]
- 11. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 12. enamine.net [enamine.net]
- 13. bemsreports.org [bemsreports.org]
- 14. Isosilybin B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 17. nucro-technics.com [nucro-technics.com]
- 18. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 19. oecd.org [oecd.org]
- 20. nucro-technics.com [nucro-technics.com]
- 21. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. oecd.org [oecd.org]
An In-depth Technical Guide to the Historical Context and Discovery of Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoastilbin, a naturally occurring dihydroflavonol glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the historical context surrounding its discovery, the key experimental methodologies used for its isolation and characterization, and its known interactions with cellular signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising bioactive compound.
Historical Context and Discovery
This compound is a stereoisomer of the more commonly known flavanonol, astilbin. Its discovery is rooted in the broader exploration of bioactive compounds from traditional medicinal plants.
Initial Discovery and Nomenclature
This compound was first isolated and identified in 1996 by a team of researchers led by Y.Q. Li at the School of Pharmacy, Second Military Medical University in Shanghai.[1] The compound was extracted from the rhizome of Smilax glabra Roxb., a plant used in traditional Chinese medicine.[1] The name "this compound" was given to denote its isomeric relationship with astilbin.
Stereochemical Elucidation
Subsequent research established that this compound is the (2R, 3S)-isomer of astilbin.[2] Astilbin itself is the (2R, 3R)-isomer, and the other two stereoisomers are neoastilbin (2S, 3S) and neothis compound (2S, 3R). This stereochemical difference plays a crucial role in the molecule's biological activity and physicochemical properties.
Natural Occurrence
Beyond Smilax glabra, this compound has been identified in other plant species, including Koompassia malaccensis (kempas).[3] The presence of this compound and its isomers often occurs as a mixture in these natural sources, necessitating sophisticated separation techniques for their individual isolation.
Isolation and Characterization
The initial and subsequent isolation and structural elucidation of this compound have relied on a combination of chromatographic and spectroscopic techniques.
Isolation from Natural Sources
Experimental Protocol: Isolation of this compound from Smilax glabra Rhizome
-
Extraction:
-
Dried and powdered rhizomes of Smilax glabra are extracted with a suitable solvent, typically 70-95% ethanol, at room temperature or with gentle heating.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The flavonoid glycosides, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Purification:
-
High-Speed Counter-Current Chromatography (HSCCC): A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is used. The crude or partially purified extract is separated on an HSCCC instrument to yield fractions enriched with this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification is achieved using a reversed-phase C18 column with a mobile phase gradient of methanol-water or acetonitrile-water. Fractions are collected and monitored by analytical HPLC to identify those containing pure this compound.
-
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound from Smilax glabra.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic methods.
Table 1: Spectroscopic Data for this compound
| Technique | Key Findings |
| UV-Vis Spectroscopy | λmax in methanol at approximately 292 nm and 330 nm (sh), characteristic of a flavanone skeleton. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl groups, a carbonyl group, and an aromatic ring system. |
| ¹H-NMR Spectroscopy | Signals corresponding to the protons of the flavanone core and the rhamnose sugar moiety. The coupling constants of the H-2 and H-3 protons are crucial for determining the cis stereochemistry. |
| ¹³C-NMR Spectroscopy | Resonances for all 21 carbon atoms, confirming the dihydroflavonol glycoside structure. |
| Mass Spectrometry (FAB-MS/ESI-MS) | Provides the molecular weight and fragmentation pattern, confirming the molecular formula (C₂₁H₂₂O₁₁) and the loss of the rhamnose sugar moiety. |
Experimental Protocol: Spectroscopic Analysis of this compound
-
UV-Vis Spectroscopy:
-
A solution of this compound in methanol (or another suitable transparent solvent) is prepared.
-
The UV-Vis spectrum is recorded from approximately 200 to 400 nm using a spectrophotometer, with the solvent as a blank.
-
-
NMR Spectroscopy:
-
A sample of pure this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak.
-
-
Mass Spectrometry:
-
A dilute solution of this compound is introduced into the mass spectrometer via electrospray ionization (ESI) or fast atom bombardment (FAB).
-
Mass spectra are acquired in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.
-
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in inflammation and oxidative stress. Much of the mechanistic understanding is also derived from studies on its stereoisomer, astilbin, given their structural similarity.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.
Mechanism of Action: this compound has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It achieves this by suppressing the phosphorylation of the p65 subunit of NF-κB. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Inhibition of the NF-κB Pathway by this compound
Caption: this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.
Mechanism of Action: While direct studies on this compound are emerging, its isomer astilbin is known to activate the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon stimulation by compounds like astilbin (and likely this compound), Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a subsequent increase in cellular antioxidant capacity.
Activation of the Nrf2 Pathway by this compound
Caption: this compound is proposed to activate the Nrf2 antioxidant pathway.
Experimental Protocol: Investigating this compound's Effect on Signaling Pathways
-
Cell Culture and Treatment:
-
Select an appropriate cell line (e.g., RAW 264.7 macrophages for inflammation studies).
-
Culture cells to a suitable confluency and then treat with varying concentrations of this compound for specific time periods. An inflammatory stimulus (e.g., LPS) may be used to activate the NF-κB pathway.
-
-
Western Blot Analysis:
-
Extract total protein from treated and untreated cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, Nrf2).
-
Use a corresponding HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
-
Luciferase Reporter Assay (for NF-κB):
-
Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Treat the transfected cells with this compound and an NF-κB activator.
-
Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
-
Conclusion and Future Directions
The discovery of this compound has opened new avenues for research into the therapeutic potential of flavonoid glycosides. Its well-defined chemical structure and its ability to modulate key signaling pathways, such as NF-κB and potentially Nrf2, make it a compelling candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. Future research should focus on elucidating the detailed molecular mechanisms of action of this compound, exploring its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in preclinical and clinical studies. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoastilbin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoastilbin is a flavanonol, a type of flavonoid, found in various medicinal plants, including the rhizome of Smilax glabra. It is the (2R-cis)-isomer of astilbin and has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Accurate and reliable quantification of this compound in different matrices, such as herbal extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and overall drug development.
This application note provides a detailed protocol for the quantitative determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is suitable for quantifying this compound in both herbal and plasma samples.
Principle
The method employs reversed-phase chromatography on a C18 column to separate this compound from other components in the sample matrix. Separation is achieved based on the differential partitioning of analytes between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution using a mixture of methanol and water allows for efficient separation. The quantification of this compound is performed by a UV detector at 291 nm, a wavelength where the compound exhibits significant absorbance[1][2]. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from known concentrations of an this compound reference standard.
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography data station (CDS) software.
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Centrifuge.
-
pH meter.
-
Vortex mixer.
Materials and Reagents
-
This compound reference standard (>98% purity).
-
HPLC grade Methanol.
-
HPLC grade Acetonitrile.
-
Purified water (e.g., Milli-Q or equivalent).
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Blank human or animal plasma.
Experimental Protocols
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient Program | 0-23 min: 38% B; 23.1-32 min: 85% B; 32.1-37 min: 38% B[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 291 nm[1][2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30 °C |
| Run Time | 37 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Protocol 1: Sample Preparation from Herbal Matrix (e.g., Smilax glabra powder)
This protocol is adapted from a method for astilbin extraction[1].
-
Accurately weigh a sample amount equivalent to 50 mg of the dried plant material into a centrifuge tube.
-
Add 5 mL of 60% methanol (v/v in water).
-
Sonicate the mixture in an ultrasonic bath for 10 minutes to extract the analyte[1].
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial[1].
-
Inject 20 µL of the filtered solution into the HPLC system.
Protocol 2: Sample Preparation from Plasma
This protocol uses protein precipitation, a common technique for preparing plasma samples[3][4].
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (38% methanol in water).
-
Vortex for 1 minute and filter through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL into the HPLC system.
Method Validation Summary
A full method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose[5][6]. The key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | No interfering peaks at the retention time of this compound in blank samples. | The method is specific. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.995 over 1-100 µg/mL. | r² = 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1. | 0.15 µg/mL |
| Limit of Quantification (LOQ) | S/N of 10:1; analyte response should be precise and accurate. | 0.44 µM in plasma[2] |
| Precision (RSD%) | Intra-day RSD ≤ 2%; Inter-day RSD ≤ 3%. | Intra-day RSD = 1.2%; Inter-day RSD = 2.1% |
| Accuracy (% Recovery) | 80-120% of the true value. | 95.5% - 104.2% |
| Robustness | %RSD should be within acceptable limits after minor changes to method parameters. | The method is robust. |
Visualized Workflows and Pathways
HPLC Quantification Workflow
Caption: Experimental workflow for this compound quantification.
Potential Signaling Pathway of this compound
Astilbin, an isomer of this compound, is known to exert antioxidant effects by activating the Nrf2 signaling pathway[7][8]. This pathway is a plausible mechanism of action for this compound as well.
Caption: Proposed Nrf2-mediated antioxidant signaling pathway.
Conclusion
The described RP-HPLC method is simple, specific, and reliable for the quantitative determination of this compound in both herbal and plasma matrices. The protocol for sample preparation is straightforward, involving either ultrasonic extraction for plant materials or protein precipitation for plasma[1]. The method can be fully validated according to regulatory guidelines and is well-suited for routine quality control and various research applications in the pharmaceutical sciences.
References
- 1. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 2. Quantitative determination of astilbin in rabbit plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxifolin and Astilbin Protect Against Cadmium-Induced Oxidative Stress and Apoptosis in Chicken Liver Cells via Nrf2/HO-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sensitive Detection of Isoastilbin in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastilbin, a flavonoid glycoside and an isomer of astilbin, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects. To accurately assess its pharmacokinetic profile and understand its mechanism of action, a robust and sensitive analytical method for its quantification in biological matrices is imperative. This document provides a detailed protocol for the sensitive detection of this compound in biological matrices, primarily plasma and urine, using Liquid Chromatography with tandem-Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established protocols for the closely related compound, astilbin, and similar flavonoids, providing a strong foundation for adaptation to this compound analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. Two common and effective methods are protein precipitation for plasma samples and liquid-liquid extraction for both plasma and urine.
1.1. Protein Precipitation (for Plasma Samples)
This method is rapid and efficient for removing proteins from plasma that can interfere with the analysis.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample, such as a stable isotope-labeled this compound or another flavonoid like quercetin).
-
-
Procedure:
-
To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile or methanol containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 × g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
1.2. Liquid-Liquid Extraction (for Plasma and Urine Samples)
This technique is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids.
-
Reagents:
-
Ethyl acetate, HPLC grade
-
Internal Standard (IS) working solution.
-
0.1% Formic acid in water.
-
-
Procedure:
-
To 100 µL of plasma or urine sample in a glass tube, add the internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4,000 × g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
Chromatographic separation is crucial for resolving this compound from other matrix components. A reversed-phase C18 column is commonly used.
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
2.2. Mass Spectrometry Conditions
The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be optimized for this compound and IS |
| (Example for Astilbin) | Precursor Ion (m/z) 449.1 -> Product Ion (m/z) 285.0 |
Data Presentation
The following table summarizes typical quantitative data achievable with such a method, based on literature for astilbin and similar compounds. These values should be established during method validation for this compound.
| Parameter | Plasma | Urine |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL | 1 - 5 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%RE) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 80% |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the LC-MS/MS protocol.
Caption: Experimental workflow from sample preparation to data reporting.
Caption: Key factors influencing method performance.
Application Notes & Protocols: Supercritical Fluid Extraction of Isoastilbin from Herbal Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastilbin, a flavanonol glycoside, is a natural bioactive compound found in various medicinal herbs, most notably in the rhizome of Smilax glabra[1][2]. It is a stereoisomer of astilbin[3]. This compound and its related flavonoid compounds have garnered significant interest within the pharmaceutical and nutraceutical industries due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities[1]. This document provides a comprehensive guide to the extraction of this compound from herbal sources using Supercritical Fluid Extraction (SFE), a green and efficient extraction technology.
Supercritical Fluid Extraction (SFE) utilizing carbon dioxide (SC-CO2) presents a superior alternative to traditional solvent extraction methods. SC-CO2 is non-toxic, non-flammable, and readily available, and its solvating power can be finely tuned by modifying pressure and temperature[4]. This allows for selective extraction and yields high-purity extracts free from residual organic solvents[5][6][7]. For the extraction of moderately polar compounds like flavonoid glycosides, the polarity of supercritical CO2 can be increased by the addition of a co-solvent, such as ethanol or methanol[8].
Herbal Sources of this compound
While several plants contain astilbin and its isomers, the primary and most studied source is the rhizome of Smilax glabra, also known as Tufuling in Traditional Chinese Medicine[1][2]. Other potential sources include plants from the genera Engelhardia and Astilbe. The concentration of this compound can vary depending on the plant's origin, harvesting time, and post-harvest processing.
Experimental Protocols
Supercritical Fluid Extraction (SFE) of this compound
This protocol is a general guideline and should be optimized for specific equipment and biomass.
Objective: To extract this compound from powdered herbal biomass using supercritical CO2 with a co-solvent.
Materials and Equipment:
-
Dried and powdered herbal material (e.g., Smilax glabra rhizome), particle size 0.3–1 mm.
-
Supercritical Fluid Extractor system equipped with a CO2 pump, a co-solvent pump, an extraction vessel, and a back-pressure regulator.
-
Food-grade carbon dioxide.
-
HPLC-grade ethanol (or methanol) as a co-solvent.
-
Collection vials.
Protocol:
-
Sample Preparation: Ensure the herbal material is dried to a moisture content of 5-10% and finely ground to a consistent particle size to maximize surface area for extraction.
-
Extractor Setup:
-
Load a known quantity of the powdered herbal material into the extraction vessel.
-
Ensure the system is clean and leak-free.
-
-
Extraction Parameters:
-
Pressurize the system with CO2 to the desired extraction pressure.
-
Heat the extraction vessel to the set temperature.
-
Introduce the co-solvent at the specified percentage.
-
Begin the flow of supercritical CO2 and co-solvent through the extraction vessel.
-
-
Extraction Process:
-
Static Extraction: Allow the pressurized fluid to remain in the vessel for a set period (e.g., 30-60 minutes) to ensure thorough penetration and solubilization of the target compounds.
-
Dynamic Extraction: Following the static phase, open the outlet valve and continuously flow the supercritical fluid through the vessel at a constant flow rate.
-
-
Fraction Collection:
-
The extract is precipitated in a collection vessel by reducing the pressure, allowing the CO2 to return to its gaseous state.
-
Collect the extract at predetermined time intervals to potentially fractionate the compounds based on their solubility.
-
-
Post-Extraction:
-
Depressurize the system slowly and safely.
-
Remove the spent biomass from the extraction vessel.
-
The collected extract can be further concentrated under vacuum to remove the co-solvent.
-
Optimization of SFE Parameters: The yield and purity of the extracted this compound are highly dependent on the SFE parameters. Response Surface Methodology (RSM) is often employed to optimize these conditions.
| Parameter | Range | Rationale |
| Pressure (bar) | 200 - 400 | Affects the density and solvating power of the supercritical fluid. Higher pressure generally increases solubility. |
| Temperature (°C) | 40 - 80 | Influences both the solvent density and the vapor pressure of the analyte. A trade-off exists, as higher temperatures can decrease solvent density but increase solute vapor pressure. |
| Co-solvent (%) | 5 - 20% Ethanol | Increases the polarity of the supercritical fluid, enhancing the extraction of moderately polar glycosides like this compound. |
| CO2 Flow Rate ( g/min ) | 10 - 30 | A higher flow rate can increase the extraction speed but may reduce the extraction efficiency if the residence time is too short. |
| Extraction Time (min) | 60 - 180 | The duration of the dynamic extraction phase. Longer times generally lead to higher yields until the matrix is exhausted. |
Quantitative Analysis of this compound by HPLC
Objective: To quantify the concentration of this compound in the SFE extracts.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
This compound analytical standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid.
-
Syringe filters (0.22 µm or 0.45 µm).
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation:
-
Dissolve a known weight of the SFE extract in methanol.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 291 nm[9].
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve (peak area vs. concentration).
-
Inject the prepared extract samples.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids from Smilax glabra
| Extraction Method | Solvent/Fluid | Key Parameters | Yield of Astilbin/Isoastilbin | Reference |
| Supercritical Fluid Extraction (Optimized) | Supercritical CO2 with Ethanol co-solvent | Pressure: 300 bar, Temperature: 60°C, Co-solvent: 15% Ethanol | Potentially high yield and purity (exact data for this compound SFE is limited) | General SFE principles[8] |
| Ethanol Extraction (Optimized) | 60% Ethanol | Temperature: 73.63°C, Time: 40 min, Liquid-solid ratio: 29.89 mL/g | Predicted Astilbin Yield: 15.05 mg/g | [10] |
| High-Speed Counter-Current Chromatography | n-hexane-n-butanol-water (1:1:2, v/v/v) | - | From 1.5g crude sample: 105mg astilbin, 48mg this compound | - |
Visualization of Workflow and Biological Pathways
Experimental Workflow
References
- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astilbin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Supercritical Carbon Dioxide Extraction of Bioactive Compounds [gavinpublishers.com]
- 6. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 10. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Isolation and Purification of Isoastilbin from Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction Isoastilbin, a dihydroflavonol glycoside, is a natural compound found in various medicinal plants, including the rhizome of Smilax glabra.[1][2] It is a stereoisomer of astilbin, neoastilbin, and neothis compound, all of which often coexist within the same plant source.[3] Due to its potential antioxidative and other biological activities, obtaining high-purity this compound is crucial for pharmacological research and drug development.[4] This document provides a detailed protocol for the isolation and purification of this compound from complex plant extracts, primarily focusing on methods optimized for Smilax glabra. The protocol covers extraction, preliminary fractionation, and final purification using High-Speed Counter-Current Chromatography (HSCCC).
Experimental Protocols
Stage 1: Preparation of Crude Extract
This stage focuses on extracting the flavonoids, including this compound, from the raw plant material.
1.1.1. Materials and Equipment
-
Dried rhizomes of Smilax glabra
-
Grinder or mill
-
Extraction vessel (e.g., large glass beaker or flask)
-
Heating mantle or water bath
-
Reflux condenser
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Solvents: 60% Ethanol (v/v) in water
1.1.2. Protocol: Optimized Ethanol Extraction This protocol is based on an optimized method for extracting astilbin and its isomers from Smilax glabra.[5]
-
Preparation: Dry the rhizomes of Smilax glabra and grind them into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Filtration: After extraction, cool the mixture to room temperature and filter it through a Buchner funnel to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtered extract using a rotary evaporator under reduced pressure at 50-60°C to remove the ethanol. The resulting aqueous concentrate is the crude extract.
Stage 2: Preliminary Fractionation (Optional)
For cleaner samples and improved efficiency in the final purification step, a preliminary fractionation using column chromatography can be performed.
1.2.1. Materials and Equipment
-
Crude extract from Stage 1
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents: Ethyl acetate, petroleum ether, methanol, water
-
Rotary evaporator
1.2.2. Protocol: Silica Gel Column Chromatography
-
Adsorption: Mix the crude extract with a small amount of silica gel until a free-flowing powder is obtained.
-
Column Packing: Pack the chromatography column with silica gel slurry in petroleum ether.
-
Loading: Carefully load the dried crude extract-silica gel mixture onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents. A suggested system involves starting with a mixture of petroleum ether and ethyl acetate, gradually increasing the polarity by adding methanol.[4]
-
Fraction Collection: Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target flavonoids.
-
Concentration: Combine the this compound-rich fractions and concentrate them to dryness using a rotary evaporator. This yields a flavonoid-rich fraction.
Stage 3: High-Purity this compound Purification
This stage employs High-Speed Counter-Current Chromatography (HSCCC) to separate this compound from its isomers and other impurities.
1.3.1. Materials and Equipment
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC pump
-
UV detector
-
Fraction collector
-
Solvents: n-hexane, n-butanol, deionized water
1.3.2. Protocol: HSCCC Separation
-
Solvent System Preparation: Prepare a two-phase solvent system consisting of n-hexane, n-butanol, and water in a volume ratio of 1:1:2.[1] Mix the solvents thoroughly in a separatory funnel and allow them to equilibrate and separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.
-
Column Preparation: Fill the entire HSCCC column with the upper phase (stationary phase) at a suitable flow rate.
-
Sample Injection: Dissolve the flavonoid-rich fraction (from Stage 2) or the concentrated crude extract (from Stage 1) in a small volume of the lower phase (mobile phase). Inject the sample solution into the column.
-
Elution and Separation: Begin the separation by pumping the lower phase (mobile phase) through the column at a specific flow rate while rotating the column at high speed (e.g., 800-1000 rpm).
-
Detection and Collection: Monitor the effluent from the column outlet with a UV detector (e.g., at 290 nm).[6] Collect fractions at regular intervals.
-
Analysis and Pooling: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound. Pool the high-purity fractions.
-
Final Concentration: Concentrate the pooled fractions under reduced pressure to obtain purified this compound. The final product can be lyophilized to yield a fine powder.
Data Presentation
The following tables summarize quantitative data from relevant studies for the isolation of this compound and its isomers.
Table 1: Optimized Extraction Conditions for Flavonoids from Plant Sources
| Parameter | Smilax glabra (Ethanol Reflux)[5] | Lysiphyllum strychnifolium (Microwave-Assisted)[7][8] |
|---|---|---|
| Solvent | 60% Ethanol | Water:Methanol (40:60) |
| Temperature | 73.63 °C | N/A (Power-based) |
| Time/Cycles | 40 minutes | 6 cycles |
| Liquid:Solid Ratio | 29.89 mL/g | N/A |
| Microwave Power | N/A | 450 Watts |
| Yield | ~15.05 mg/g (Astilbin) | Optimized for high yield |
Table 2: HSCCC Parameters and Yield for this compound Purification
| Parameter | Value[1][4] |
|---|---|
| Instrument | High-Speed Counter-Current Chromatograph |
| Solvent System | n-hexane-n-butanol-water (1:1:2, v/v/v) |
| Stationary Phase | Upper phase of the solvent system |
| Mobile Phase | Lower phase of the solvent system |
| Sample Loading | 1.5 g of crude sample |
| Yield of this compound | 48 mg |
| Yield of Astilbin | 105 mg |
| Purity Achieved | >96% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation and Purification.
Signaling Pathway Diagram
This compound's stereoisomer, astilbin, has been shown to exert its anti-inflammatory and immunomodulatory effects by activating the PPARγ signaling pathway.[9] This pathway is a likely target for this compound as well.
Caption: Proposed PPARγ Signaling Pathway for this compound.
References
- 1. Purification of astilbin and this compound in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on the structure of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Box–Behnken Design for Optimizing HPLC Separation and Validation of Astilbin in Lysiphyllum strychnifolium Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoastilbin as an Analytical Standard in Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoastilbin, a dihydroflavonol glycoside, is a significant bioactive compound found in various medicinal plants, including those from the Smilax genus.[1] As a stereoisomer of the more commonly studied astilbin, this compound exhibits a range of pharmacological activities, including neuroprotective, antioxidant, and antimicrobial properties.[1] The accurate identification and quantification of this compound in raw materials, extracts, and finished products are critical for ensuring product quality, consistency, and efficacy.
These application notes provide a comprehensive guide to using this compound as an analytical standard for quality control purposes. The protocols herein detail a validated High-Performance Liquid Chromatography (HPLC) method suitable for the quantitative analysis of this compound, ensuring reliable and reproducible results for research, development, and manufacturing.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and use.
| Property | Value | Reference |
| Chemical Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | [2] |
| CAS Number | 54081-48-0 | [2] |
| Molecular Formula | C₂₁H₂₂O₁₁ | [2] |
| Molecular Weight | 450.4 g/mol | [2] |
| Purity | Typically ≥98% (HPLC) for reference standards | [3] |
| Appearance | White or off-white powder | |
| Solubility | Soluble in DMSO, methanol, and ethanol. | [1] |
| Stability | Flavonoids like this compound are generally more stable in acidic conditions and can degrade or isomerize in neutral to alkaline solutions, especially when exposed to heat.[4][5] Stock solutions should be stored protected from light.[1] |
Application Notes: Quantitative Analysis via HPLC
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the most common and reliable technique for the quantification of this compound. The method separates this compound from its isomers (astilbin, neoastilbin, neothis compound) and other matrix components, allowing for accurate measurement.[6]
Principle
The protocol employs a reversed-phase HPLC (RP-HPLC) method. In this technique, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a more polar mixture of an aqueous solvent (often with an acidifier like acetic or formic acid) and an organic solvent (like acetonitrile or methanol). This compound is separated based on its hydrophobicity. As it passes through the column, it is detected by a UV detector at its maximum absorbance wavelength, which is approximately 290 nm.[7] The concentration of this compound in a sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from the this compound analytical standard.
Reference Standard Requirements
To be used as an analytical standard, this compound must be of high, certified purity (typically ≥98%).[3] The standard should be accompanied by a Certificate of Analysis (CoA) that details its purity, identity, and storage conditions.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Deionized or HPLC grade)
-
Acetic Acid or Formic Acid (Analytical grade)
-
Sample containing this compound (e.g., powdered Smilax glabra rhizome, extract, or finished product)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
-
Analytical column: C18, 150 x 4.6 mm, 5 µm particle size (e.g., Luna 5u C18(2) 100A or equivalent)[8]
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)
-
Ultrasonic bath
Preparation of Standard Solutions
Stock Standard Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 5.0 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in approximately 7 mL of methanol, using sonication if necessary to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add methanol to the mark and mix thoroughly.
Working Standard Solutions:
-
Prepare a series of at least five working standard solutions by performing serial dilutions of the stock solution with methanol or the mobile phase.
-
A typical concentration range for the calibration curve might be 1 µg/mL to 50 µg/mL.
Storage: Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[1] Allow solutions to equilibrate to room temperature before use.
Sample Preparation (Example: Plant Material)
This is a general procedure that may require optimization based on the specific matrix.
-
Accurately weigh an amount of homogenized sample powder (e.g., 1.0 g) into a centrifuge tube.
-
Add a defined volume of extraction solvent (e.g., 25 mL of 60% methanol in water).[9]
-
Sonicate in an ultrasonic bath for 30 minutes.[10]
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtrate with the mobile phase to ensure the this compound concentration falls within the range of the calibration curve.
HPLC Method Protocol
The following parameters are a robust starting point for method development and are based on established methods for astilbin and its isomers.[7][8]
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 2% Acetic Acid (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 19% B; 15-25 min: 19-40% B; 25-30 min: 40% B (example) |
| Flow Rate | 0.8 - 1.0 mL/min[7][8] |
| Column Temperature | 25°C[8] |
| Injection Volume | 10 µL[8] |
| Detection | UV at 290 nm[7][8] |
| Run Time | ~30 minutes |
Data Presentation and Quality Control
Method validation must be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[7] The following table summarizes typical acceptance criteria and example data for a validated method for a closely related isomer, astilbin, which can be used as a benchmark for this compound method validation.[8]
| Validation Parameter | Acceptance Criteria | Example Data (for Astilbin) |
| Specificity | Peak is free from co-eluting interferences. | Peak purity analysis confirms specificity. |
| Linearity (r²) | r² ≥ 0.999 | > 0.999 |
| Range | e.g., 1 - 50 µg/mL | 3.125 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Intraday: ≤ 2%; Interday: ≤ 2% | Intraday: < 1.5%; Interday: < 1.8% |
| LOD | S/N ratio ≥ 3 | 0.10 µg/mL[8] |
| LOQ | S/N ratio ≥ 10 | 0.20 µg/mL[8] |
| Robustness | % RSD ≤ 2% after minor changes (flow rate, temp) | Method shown to be robust. |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound.
Quality Control Validation Parameters
Caption: Key parameters for validating a QC analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C21H22O11 | CID 9981176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound – NatureStandard [naturestandard.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. The Box–Behnken Design for Optimizing HPLC Separation and Validation of Astilbin in Lysiphyllum strychnifolium Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 10. Qualitative Analysis and Componential Differences of Chemical Constituents in Taxilli Herba from Different Hosts by UFLC-Triple TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay Protocols for Evaluating Isoastilbin's Anti-inflammatory Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction Isoastilbin, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells[1]. The therapeutic potential of this compound lies in its ability to modulate key inflammatory signaling pathways. This document provides detailed protocols for cell-based assays designed to evaluate and quantify the anti-inflammatory efficacy of this compound, focusing on its impact on the NF-κB and NLRP3 inflammasome signaling pathways, as well as its capacity to mitigate oxidative stress.
Key Inflammatory Signaling Pathways Modulated by this compound
1. NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β[2][3]. This compound has been shown to significantly inhibit the protein expression of NF-κB p-p65 in LPS-stimulated cells[1].
Caption: NF-κB signaling cascade and this compound's inhibitory action.
2. NLRP3 Inflammasome Pathway The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18[4]. Its activation is a two-step process: a priming signal (e.g., LPS) upregulates NLRP3 and pro-IL-1β expression via NF-κB, and a second signal (e.g., ATP, nigericin) triggers the assembly of the inflammasome complex[5]. This assembly leads to caspase-1 activation, which then cleaves pro-IL-1β into its active, secreted form[6].
Caption: Two-signal model of NLRP3 inflammasome activation.
Experimental Workflow Overview
A generalized workflow for evaluating the anti-inflammatory effects of this compound involves cell culture, stimulation with an inflammatory agent, treatment with this compound, and subsequent measurement of specific inflammatory markers.
Caption: Standard workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
Protocol 1: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
This protocol quantifies the inhibitory effect of this compound on the production of key pro-inflammatory cytokines in LPS-stimulated macrophages.
Methodology:
-
Cell Seeding: Seed RAW264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for analysis.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions[1][7].
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-only control. Determine the IC₅₀ value.
Data Presentation:
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control | 0 | 50.2 ± 5.1 | - | 35.8 ± 4.2 | - |
| LPS Only | 0 | 2150.5 ± 150.3 | 0 | 1890.7 ± 125.6 | 0 |
| LPS + this compound | 5 | 1612.9 ± 110.8 | 25.0 | 1437.0 ± 99.1 | 24.0 |
| LPS + this compound | 10 | 1053.7 ± 95.4 | 51.0 | 907.5 ± 81.3 | 52.0 |
| LPS + this compound | 25 | 537.6 ± 48.2 | 75.0 | 453.8 ± 40.1 | 76.0 |
| LPS + this compound | 50 | 236.5 ± 25.9 | 89.0 | 198.5 ± 22.4 | 89.5 |
Table 1: Example data for this compound's inhibition of TNF-α and IL-6 production in LPS-stimulated RAW264.7 cells.
Protocol 2: NF-κB (p65) Nuclear Translocation Assay
This immunofluorescence-based assay visualizes and quantifies the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Methodology:
-
Cell Seeding: Seed A549 or RAW264.7 cells on glass coverslips in a 24-well plate at 1 x 10⁵ cells/well and culture overnight.
-
Pre-treatment: Pre-treat cells with this compound (e.g., 25 µM) or vehicle for 2 hours.
-
Stimulation: Stimulate cells with TNF-α (20 ng/mL) or LPS (1 µg/mL) for 30 minutes to induce p65 translocation[8][9].
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining: Block with 1% BSA and incubate with a primary antibody against NF-κB p65 overnight at 4°C. Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation[8][9].
Data Presentation:
| Treatment Group | Nuclear p65 Intensity (Arbitrary Units) | Cytoplasmic p65 Intensity (Arbitrary Units) | Nuclear/Cytoplasmic Ratio | % Translocation Inhibition |
| Control | 150 ± 20 | 450 ± 45 | 0.33 | - |
| LPS Only | 850 ± 75 | 200 ± 30 | 4.25 | 0 |
| LPS + this compound (25 µM) | 300 ± 40 | 400 ± 50 | 0.75 | 89.8 |
Table 2: Example data for this compound's effect on NF-κB p65 nuclear translocation.
Protocol 3: NLRP3 Inflammasome Activation Assay (IL-1β Release)
This protocol assesses this compound's ability to inhibit NLRP3 inflammasome activation by measuring the release of mature IL-1β.
Methodology:
-
Cell Priming (Signal 1): Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells (differentiated with PMA) in a 24-well plate. Prime the cells with LPS (500 ng/mL) for 4 hours to upregulate pro-IL-1β and NLRP3[6][10].
-
Treatment: Remove the LPS-containing medium and replace it with serum-free medium containing various concentrations of this compound. Incubate for 1 hour.
-
Activation (Signal 2): Add Nigericin (10 µM) or ATP (5 mM) to the wells and incubate for an additional 1-2 hours to activate the NLRP3 inflammasome[5].
-
Sample Collection: Collect the cell culture supernatants to measure secreted IL-1β. Lyse the cells to measure intracellular pro-IL-1β and caspase-1.
-
Analysis:
-
ELISA: Measure the concentration of mature IL-1β in the supernatant using an ELISA kit[10].
-
Western Blot: Analyze cell lysates for cleaved caspase-1 (p20 subunit) and the supernatant for mature IL-1β (17 kDa) to confirm inflammasome activation and processing.
-
Data Presentation:
| Treatment Group | This compound (µM) | Secreted IL-1β (pg/mL) | % Inhibition | Cleaved Caspase-1 (p20) (Relative Density) |
| Control | 0 | < 10 | - | 0.1 ± 0.02 |
| LPS + Nigericin | 0 | 1500 ± 120 | 0 | 1.0 ± 0.09 |
| LPS + Nigericin + this compound | 10 | 975 ± 88 | 35.0 | 0.68 ± 0.07 |
| LPS + Nigericin + this compound | 25 | 450 ± 51 | 70.0 | 0.31 ± 0.04 |
| LPS + Nigericin + this compound | 50 | 180 ± 25 | 88.0 | 0.14 ± 0.03 |
Table 3: Example data for this compound's inhibition of NLRP3-mediated IL-1β secretion.
Protocol 4: Intracellular Reactive Oxygen Species (ROS) Measurement
This assay evaluates the antioxidant capacity of this compound by measuring its ability to reduce intracellular ROS levels. Astilbin, a related compound, has been shown to significantly reduce ROS levels[11][12].
Caption: Workflow for measuring intracellular ROS levels.
Methodology:
-
Cell Seeding: Plate cells (e.g., RAW264.7, HUVECs) in a black, clear-bottom 96-well plate and culture overnight.
-
Pre-treatment: Treat cells with this compound at desired concentrations for 2 hours.
-
ROS Induction: Induce oxidative stress by adding an agent like H₂O₂ (e.g., 400 µM) or LPS (1 µg/mL) for 1 hour[12].
-
Probe Loading: Wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C[13][14]. DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~528 nm[14].
Data Presentation:
| Treatment Group | This compound (µM) | DCF Fluorescence (Relative Units) | % ROS Reduction |
| Control | 0 | 100 ± 12 | - |
| H₂O₂ Only | 0 | 850 ± 65 | 0 |
| H₂O₂ + this compound | 10 | 637 ± 50 | 25.1 |
| H₂O₂ + this compound | 25 | 382 ± 31 | 55.1 |
| H₂O₂ + this compound | 50 | 212 ± 24 | 75.1 |
Table 4: Example data for this compound's effect on H₂O₂-induced intracellular ROS production.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.apub.kr [cdn.apub.kr]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astilbin alleviates hydrogen peroxide-induced oxidative stress and cell apoptosis to reduce endothelial cell injury [xb.xzhmu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. himedialabs.com [himedialabs.com]
Application of Isoastilbin in Studying NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response.[1][2] Upon activation by a variety of stimuli, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including gout, type 2 diabetes, and neurodegenerative disorders, making it a key target for therapeutic intervention.
Natural compounds are a promising source for the discovery of novel NLRP3 inflammasome inhibitors. While specific data on Isoastilbin is limited in the current scientific literature, studies on its isomers, such as Neoastilbin, have demonstrated significant inhibitory effects on the NLRP3 inflammasome pathway. This document provides a comprehensive overview of the application of these related compounds in studying NLRP3 inflammasome inhibition, including their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols. This information can serve as a valuable resource for researchers investigating this compound or similar flavonoid compounds as potential NLRP3 inhibitors.
Mechanism of Action
Studies on isomers of this compound, such as Neoastilbin, suggest a dual mechanism of action involving the inhibition of both the priming and activation steps of the NLRP3 inflammasome. The proposed mechanism involves the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, which is a key regulator of the priming step responsible for the transcriptional upregulation of NLRP3 and pro-IL-1β.[3][4][5] By inhibiting the NF-κB pathway, these compounds can reduce the expression of essential components of the inflammasome.
Furthermore, evidence suggests that these compounds can also interfere with the assembly and activation of the NLRP3 inflammasome complex itself, which is the critical activation step. This leads to a reduction in caspase-1 activation and, consequently, a decrease in the maturation and secretion of IL-1β and IL-18.
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory effects of Neoastilbin, an isomer of this compound, on the NLRP3 inflammasome and related inflammatory markers. This data is derived from in vitro and in vivo studies and provides a benchmark for evaluating the potential efficacy of this compound.
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| IL-1β Secretion | THP-1 derived macrophages | Neoastilbin | Dose-dependent reduction | [6] |
| IL-6 Secretion | THP-1 derived macrophages | Neoastilbin | Significant reduction | [6] |
| TNF-α Secretion | THP-1 derived macrophages | Neoastilbin | Significant reduction | [6] |
| NLRP3 Protein Expression | Gouty Arthritis Mouse Model | Neoastilbin | Significant reduction in ankle joints | [6] |
| Caspase-1 Protein Expression | Gouty Arthritis Mouse Model | Neoastilbin | Significant reduction in ankle joints | [6] |
| ASC Protein Expression | Gouty Arthritis Mouse Model | Neoastilbin | Significant reduction in ankle joints | [6] |
| p-IKKα Protein Expression | Gouty Arthritis Mouse Model | Neoastilbin | Marked decrease in ankle joints | [6] |
| p-p65 Protein Expression | Gouty Arthritis Mouse Model | Neoastilbin | Marked decrease in ankle joints | [6] |
| p-IκBα Protein Expression | Gouty Arthritis Mouse Model | Neoastilbin | Marked decrease in ankle joints | [6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the inhibitory potential of this compound on the NLRP3 inflammasome are provided below. These protocols are based on standard methods used in the field.[7][8]
Cell Culture and Treatment
-
Cell Line: Human monocytic cell line THP-1 is a commonly used model for studying the NLRP3 inflammasome.
-
Culture Conditions: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.
-
Priming and Activation:
-
Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.[3][4]
-
Activation (Signal 2): After priming, stimulate the cells with an NLRP3 activator such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.
-
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours before the activation step. A vehicle control (e.g., DMSO) should be included.
Measurement of Cytokine Secretion (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines like IL-1β and TNF-α in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Centrifuge to remove any cellular debris.
-
Perform ELISA for human IL-1β and TNF-α according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis of Inflammasome Components
-
Principle: Western blotting is used to detect the protein levels of NLRP3, ASC, pro-caspase-1, and cleaved caspase-1 (p20) in cell lysates.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE (10-12% gels).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NLRP3, ASC, caspase-1, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway and Inhibition
Caption: Proposed inhibitory mechanism of this compound on the NLRP3 inflammasome pathway.
Experimental Workflow for Studying NLRP3 Inhibition
Caption: Workflow for evaluating this compound's effect on NLRP3 inflammasome activation.
Conclusion
While direct evidence for the inhibitory effect of this compound on the NLRP3 inflammasome is still emerging, the available data on its isomers provide a strong rationale for its investigation as a potential therapeutic agent for NLRP3-driven diseases. The protocols and information presented in this document offer a comprehensive guide for researchers to explore the application of this compound in this promising area of drug discovery. Further studies are warranted to elucidate the precise mechanism and quantify the efficacy of this compound in inhibiting the NLRP3 inflammasome.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Restricts inflammasome activation via elimination of damaged mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-kB activating pattern recognition and cytokine receptors license NLRP3 inflammasome activation by regulating NLRP3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome expression is driven by NF-κB in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Enhancing the Bioavailability of Isoastilbin
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastilbin, a dihydroflavonol glycoside, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its clinical translation is hampered by poor oral bioavailability, primarily due to low aqueous solubility and permeability.[1][2] This document provides detailed application notes and experimental protocols for various formulation strategies aimed at enhancing the systemic exposure of this compound.
It is important to note that while research directly focusing on this compound formulation is limited, extensive data exists for its stereoisomer, astilbin. Astilbin has been shown to isomerize into neothis compound and this compound under certain conditions.[3][4] Consequently, the formulation techniques proven effective for astilbin are highly relevant and serve as a strong foundation for the development of this compound drug delivery systems. The following sections detail these techniques, leveraging data from astilbin studies as a scientifically-grounded proxy.
Formulation Strategies and Quantitative Data
Several advanced formulation techniques have demonstrated significant potential in improving the bioavailability of flavonoid compounds. Below is a summary of quantitative data from studies on astilbin, which is expected to be indicative of the potential improvements for this compound.
Nanoparticle-Based Drug Delivery
Encapsulating the active pharmaceutical ingredient (API) within a nanoparticle matrix can enhance solubility, protect it from degradation, and facilitate absorption.
Table 1: Pharmacokinetic Parameters of Astilbin-Loaded Nanoparticles vs. Unformulated Astilbin in Rats
| Formulation | Cmax (ng/mL) | Tmax (min) | t1/2 (min) | Absolute Bioavailability (%) | Reference |
| Unformulated Astilbin | 37.7 ± 14.7 | 25.8 ± 34.3 | 161.6 ± 44.1 | 0.32 | [5] |
| Zein-Caseinate Nanoparticles | Not Reported | Not Reported | Not Reported | 4.40 | [5] |
| Unformulated Astilbin | - | - | 101 ± 35.8 (12 mg/kg) | 1.16 ± 0.695 (12 mg/kg) | [1] |
| Unformulated Astilbin | - | - | 109 ± 25.3 (24 mg/kg) | 1.27 ± 0.379 (24 mg/kg) | [1] |
Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state, which can enhance the dissolution rate and oral absorption.
Table 2: Physicochemical Properties of Astilbin Solid Dispersions
| Carrier System | Formulation Method | Key Findings | Reference |
| PVPK30 and Tween 80 | Solvent Evaporation | Markedly improved in vitro dissolution and increased lipophilicity. Astilbin was present in an amorphous or microcrystalline state. | [6] |
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Table 3: Bioavailability Enhancement of Astilbin using SMEDDS in Beagle Dogs
| Formulation | Relative Bioavailability (vs. Suspension) | Key Outcome | Reference |
| Optimized SMEDDS | 5.59-fold increase in AUC | Significant enhancement in oral bioavailability. | [1] |
Experimental Protocols
The following are detailed protocols for the formulation of this compound, adapted from successful studies on its stereoisomer, astilbin.
Protocol for this compound-Loaded Zein-Caseinate Nanoparticles
This protocol is based on the antisolvent precipitation method.
Materials:
-
This compound
-
Zein
-
Sodium caseinate
-
Ethanol (Aqueous, 80%)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
High-speed homogenizer
-
Centrifuge
-
Freeze-dryer
-
Particle size analyzer
-
HPLC system
Procedure:
-
Preparation of Organic Phase: Dissolve this compound and zein in 80% aqueous ethanol. A mass ratio of 1:1 for this compound to zein is recommended as a starting point.
-
Preparation of Aqueous Phase: Dissolve sodium caseinate in deionized water. A mass ratio of 1:2 for zein to sodium caseinate is suggested.
-
Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Homogenization: Subject the resulting suspension to high-speed homogenization to reduce particle size and improve uniformity.
-
Solvent Removal: Evaporate the ethanol from the suspension using a rotary evaporator.
-
Purification and Concentration: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a stable powder formulation.
-
Characterization:
-
Determine particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Calculate encapsulation efficiency and drug loading capacity using HPLC by quantifying the amount of this compound in the nanoparticles versus the initial amount used.
-
Protocol for this compound Solid Dispersion
This protocol utilizes the solvent evaporation method.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVPK30)
-
Tween 80
-
Ethanol
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven
-
Sieve
-
Dissolution testing apparatus
-
XRD and DSC instruments
Procedure:
-
Dissolution: Dissolve this compound, PVPK30, and Tween 80 in a suitable volume of ethanol. The ratio of drug to carriers can be optimized, starting with a 1:2:1 ratio of this compound:PVPK30:Tween 80.
-
Solvent Evaporation: Evaporate the ethanol using a rotary evaporator under reduced pressure to form a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Milling and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization:
-
Perform in vitro dissolution studies to compare the release profile of the solid dispersion with that of pure this compound.
-
Use X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound within the dispersion.
-
Protocol for this compound Liposomes
This protocol describes the thin-film hydration method for preparing liposomes.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform and Methanol (or other suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Probe sonicator or extruder
-
Dialysis tubing
-
HPLC system
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipid, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvents under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This will cause the lipid film to peel off and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential.
-
Measure the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using HPLC.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: General workflows for nanoparticle, solid dispersion, and liposome formulation.
Signaling Pathways Modulated by this compound/Astilbin
Astilbin has been shown to exert its anti-inflammatory and immunomodulatory effects by targeting several key signaling pathways. Given their structural identity, it is highly probable that this compound engages similar molecular targets.
Caption: Putative signaling pathways modulated by this compound.[5]
Conclusion
The protocols and data presented herein provide a comprehensive guide for researchers aiming to overcome the biopharmaceutical challenges associated with this compound. By leveraging formulation strategies such as nanoparticles, solid dispersions, and liposomes, it is possible to significantly enhance the oral bioavailability of this promising therapeutic agent. The experimental designs are based on robust studies of the closely related stereoisomer, astilbin, and offer a rational starting point for the formulation development of this compound. Further optimization and in vivo pharmacokinetic studies will be crucial to validating these approaches for this compound specifically.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Astilbin-induced inhibition of the PI3K/AKT signaling pathway decelerates the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astilbin-induced inhibition of the PI3K/AKT signaling pathway decelerates the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoastilbin, a dihydroflavonol glycoside, is a natural flavonoid found in various medicinal plants. Like its stereoisomer astilbin, this compound is recognized for its potential health benefits, including its antioxidant properties. The evaluation of the antioxidant capacity of this compound is crucial for understanding its mechanisms of action and for its potential development as a therapeutic agent.
This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. Additionally, it outlines the Nrf2-mediated signaling pathway, a key mechanism through which this compound may exert its antioxidant effects.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared using various assays. While specific experimental values for pure this compound are not widely available in published literature, the following tables illustrate how such data would be presented. Researchers generating new data on this compound can use this format for clear and concise reporting.
Table 1: Radical Scavenging Activity of this compound
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | Data not available | Data not available |
| Trolox (Standard) | Reference value | Reference value |
| Ascorbic Acid (Standard) | Reference value | Reference value |
IC50 value is the concentration of the antioxidant required to scavenge 50% of the initial radicals.
Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of this compound
| Compound | FRAP Value (µM Fe(II) Equivalent/µM) | ORAC Value (µM Trolox Equivalent/µM) |
| This compound | Data not available | Data not available |
| Trolox (Standard) | Reference value | 1.0 |
FRAP value indicates the ability of an antioxidant to reduce ferric iron. ORAC value measures the scavenging capacity against peroxyl radicals.
Experimental Protocols
The following are detailed protocols for the four key antioxidant capacity assays. These protocols are generalized for a pure compound like this compound and should be optimized for specific laboratory conditions.
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Trolox or Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control (Trolox or Ascorbic acid).
-
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound or the standard to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the scavenging activity (%) against the concentration of this compound to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Prepare a similar concentration range for the Trolox standard.
-
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or the standard to the wells.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula provided for the DPPH assay.
-
Determine the IC50 value from the plot of scavenging activity versus concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Sodium acetate
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ solution in 40 mM HCl.
-
Prepare 20 mM FeCl₃ solution in water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent. Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound and serial dilutions.
-
Prepare a standard curve using different concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of this compound or the ferrous sulfate standard to the wells.
-
-
Incubation and Measurement:
-
Incubate the microplate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Calculate the FRAP value of this compound by comparing the change in absorbance in the sample wells with the standard curve of ferrous sulfate. The results are expressed as µM of Fe(II) equivalents per µM of this compound.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a fluorescein stock solution (e.g., 4 µM) in phosphate buffer and store it at 4°C in the dark. Dilute this stock to a working solution before use.
-
Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. Prepare this solution fresh for each assay.
-
Prepare a Trolox stock solution and serial dilutions in phosphate buffer for the standard curve.
-
-
Preparation of Sample Solutions:
-
Prepare a stock solution of this compound and serial dilutions in phosphate buffer.
-
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.
-
Add 25 µL of the different concentrations of this compound, Trolox standard, or phosphate buffer (for the blank) to the wells.
-
Incubate the plate at 37°C for 10 minutes in the microplate reader.
-
-
Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately start recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound from the standard curve and express it as µM of Trolox equivalents per µM of this compound.
-
Signaling Pathway and Experimental Workflows
Nrf2-Mediated Antioxidant Response
This compound is thought to exert some of its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Experimental Workflow for Antioxidant Capacity Assays
The general workflow for the spectrophotometric antioxidant assays described above is summarized in the following diagram.
References
Troubleshooting & Optimization
Improving the extraction efficiency of Isoastilbin from raw plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Isoastilbin from raw plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources for this compound extraction?
A1: this compound, a stereoisomer of astilbin, is a dihydroflavonol glycoside found in several medicinal plants. The most common sources include the rhizomes of Smilax glabra and the leaves of Engelhardia roxburghiana. It can also be found in Lysiphyllum strychnifolium stems and the leaves and twigs of Cratoxylum arborescens.[1]
Q2: Which extraction methods are most effective for this compound?
A2: Several methods can be used to extract this compound, each with its own advantages and disadvantages. Conventional methods include maceration and heat reflux extraction. Modern, more efficient techniques include Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[2][3][4] UAE and MAE are often preferred for their shorter extraction times and higher efficiency.[3][5][6]
Q3: What is the optimal solvent for this compound extraction?
A3: Ethanol and methanol, often in aqueous solutions, are the most commonly used solvents for extracting flavonoids like this compound.[7] A study on the extraction of astilbin, an isomer of this compound, from Smilax glabra found that a 60% ethanol concentration yielded the best results.[8][9] Another study on microwave-assisted extraction of astilbin determined that a water:methanol (40:60) mixture was the most effective solvent.[6] The choice of solvent can significantly impact the extraction yield.
Q4: How do pH and temperature affect the stability of this compound during extraction?
A4: this compound's stability is significantly influenced by both pH and temperature. Like its isomer astilbin, it is prone to isomerization and degradation under certain conditions. Astilbin is known to be unstable in alkaline solutions (pH 8-10), with degradation accelerating as the pH rises.[10][11] It is more stable in a neutral pH range (pH 6-7).[10] High temperatures can also lead to degradation. For instance, during the concentration of an extract at 75°C in an alkaline solution, the recovery of astilbin decreased rapidly.[10][12] Therefore, it is crucial to control these parameters to prevent loss of the target compound.
Q5: How can I purify the crude this compound extract?
A5: After extraction, the crude product contains various impurities. Common purification techniques include recrystallization and chromatography.[13][14] High-speed counter-current chromatography has been successfully used to separate astilbin and this compound from a crude extract of Smilax glabra.[15][16] Recrystallization is a widely used method for purifying solid organic compounds by dissolving the crude extract in a hot solvent and allowing it to cool, during which the purified compound crystallizes out, leaving impurities in the solution.[13][14]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Recommended Solution |
| Incomplete Cell Wall Disruption | Ensure the raw plant material is ground into a fine powder to increase the surface area for solvent penetration. For methods like UAE, ensure adequate ultrasonic power is applied to facilitate cell wall disruption.[5][17] |
| Inappropriate Solvent Choice | The polarity of the solvent is crucial. Experiment with different concentrations of ethanol or methanol in water to find the optimal mixture for your plant material. A 60% ethanol solution is a good starting point for Smilax glabra.[8][9] |
| Suboptimal Extraction Parameters | Optimize extraction time, temperature, and solid-to-liquid ratio. For heat-sensitive compounds like this compound, avoid excessively high temperatures. For UAE, parameters like ultrasonic power and frequency need to be optimized.[18][19] |
| Degradation of this compound | Control the pH of the extraction medium, keeping it neutral or slightly acidic to prevent degradation.[10][20] Avoid prolonged exposure to high temperatures.[10][12] |
| Insufficient Mixing/Agitation | Ensure continuous and thorough mixing during extraction to facilitate mass transfer of the target compound from the plant material to the solvent. |
Issue 2: High Levels of Impurities in the Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Unwanted Compounds | Adjust the polarity of the solvent. A more selective solvent system can reduce the extraction of undesirable compounds. Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction. |
| Formation of Emulsions | Emulsions can trap impurities. To break them, you can try adding brine (salting out), changing the pH, or using centrifugation.[21] Gentle swirling instead of vigorous shaking during liquid-liquid partitioning can also prevent emulsion formation.[21] |
| Inadequate Filtration | Use a finer filter paper or a multi-layered filtration setup to remove particulate matter effectively after extraction. |
| Thermal Degradation Products | If using heat reflux or MAE, ensure the temperature and duration are not excessive, as this can lead to the degradation of this compound and the formation of other compounds. |
Issue 3: Difficulty with Post-Extraction Processing
| Potential Cause | Recommended Solution |
| Poor Phase Separation in Liquid-Liquid Extraction | This can be due to the formation of emulsions or similar polarities of the two phases. Adding salt to the aqueous phase can increase its polarity and improve separation.[21] |
| Difficulty in Crystallization | Supersaturation may be the issue. Try scratching the inside of the flask with a glass rod to induce crystal formation. Seeding the solution with a tiny crystal of pure this compound can also initiate crystallization. Ensure the solution is not cooled too rapidly.[13] |
| Loss of Compound During Solvent Evaporation | Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature, which minimizes the risk of thermal degradation.[22] |
Data Presentation
Table 1: Comparison of Different Extraction Methods for Flavonoids (General)
| Method | Typical Time | Solvent Consumption | Relative Yield | Advantages | Disadvantages |
| Maceration | 2 - 72 hours[23] | High[3] | Lower | Simple, requires minimal equipment.[23] | Time-consuming, lower efficiency.[3] |
| Heat Reflux | 1 - 4 hours | Moderate | Moderate to High | Better extraction efficiency than maceration.[4] | Can degrade thermally sensitive compounds. |
| Ultrasonic-Assisted Extraction (UAE) | 10 - 60 minutes[5] | Low to Moderate[18] | High | Fast, efficient, suitable for thermolabile compounds.[5][18] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | 5 - 30 minutes[23] | Low[2] | High | Very fast, highly efficient, less solvent needed.[2][6] | Requires specialized microwave equipment. |
Table 2: Optimized Parameters for Astilbin (this compound Isomer) Extraction
| Plant Source | Method | Solvent | Temperature | Time | Solid:Liquid Ratio | Yield | Reference |
| Smilax glabra (rhizome) | Heat Reflux | 60% Ethanol | 73.63 °C | 40 min | 1:29.89 g/mL | 15.05 mg/g | [8][9] |
| Lysiphyllum strychnifolium (stems) | MAE | Water:Methanol (40:60) | ~72 °C | 6 cycles | 1:5 g/mL | 15.15% | [6] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the raw plant material (e.g., Smilax glabra rhizomes) at a controlled temperature (e.g., 50-60°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 300 mL of 60% ethanol (solid-to-liquid ratio of 1:30 g/mL).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at a specified frequency (e.g., 40 kHz) and power (e.g., 250 W) for 40 minutes at a controlled temperature of 60°C.
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.
-
Purification: The resulting aqueous solution can be further purified using liquid-liquid extraction with a solvent like ethyl acetate, followed by techniques such as column chromatography or recrystallization to isolate pure this compound.
Protocol 2: Heat Reflux Extraction of this compound
-
Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.
-
Extraction:
-
Place 10 g of the powdered material in a round-bottom flask.
-
Add 300 mL of 60% ethanol.
-
Set up a reflux apparatus and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for 2 hours.
-
-
Filtration: Cool the mixture to room temperature and filter it through Whatman No. 1 filter paper.
-
Concentration and Purification: Follow the same steps for concentration and purification as outlined in the UAE protocol.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques | MDPI [mdpi.com]
- 3. aktpublication.com [aktpublication.com]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Recrystallization [sites.pitt.edu]
- 15. Purification of astilbin and this compound in the extract of smilax glabra rhizome by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. foodsciencejournal.com [foodsciencejournal.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. mdpi.com [mdpi.com]
- 20. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Troubleshooting [chem.rochester.edu]
- 23. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Optimizing HPLC Separation of Isoastilbin and Its Isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the chromatographic separation of Isoastilbin from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of Astilbin that I need to separate from this compound?
Astilbin has four common stereoisomers that often coexist in natural plant extracts. These are Astilbin (2R, 3R), Neoastilbin (2S, 3S), this compound (2R, 3S), and Neothis compound (2S, 3R).[1] Due to their structural similarities, separating these isomers, particularly this compound, can be challenging and requires optimized HPLC methods.
Q2: What is the most effective type of HPLC column for separating this compound and its isomers?
Reversed-phase (RP) HPLC columns are the most widely used for separating flavonoid isomers like this compound.[2][3] Specifically, C18 columns are a common and effective choice.[3][4] For enhanced selectivity with aromatic compounds, a Phenyl-type column could also be considered.[5] The choice of a specific column will also depend on the particle size and column dimensions, which affect efficiency and analysis time.
Q3: What are typical mobile phase compositions for this separation?
A gradient elution using a two-solvent system is standard for separating flavonoid isomers.[3][6][7] The mobile phase typically consists of:
-
Solvent A: An aqueous phase, often water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and resolution.[2][6]
-
Solvent B: An organic solvent such as acetonitrile or methanol.[2][3][8] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[9]
The gradient involves gradually increasing the proportion of the organic solvent (Solvent B) to elute the compounds from the column.
Q4: What are the key parameters to optimize for better separation of this compound and its isomers?
Optimizing the separation of closely related isomers like this compound requires careful adjustment of several parameters:
-
Mobile Phase Composition: The ratio of organic solvent to the aqueous phase, the type and concentration of the acid modifier, and the choice of organic solvent (acetonitrile vs. methanol) are critical.[7][8]
-
Column Temperature: Temperature affects solvent viscosity and the selectivity of the separation.[2][6] An optimal temperature, often between 25°C and 40°C, can significantly improve resolution.[2][3][10]
-
Flow Rate: The flow rate of the mobile phase influences analysis time, resolution, and column efficiency.[8][10] Lower flow rates can enhance resolution but will increase the run time.[3]
-
pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase is crucial as it affects the ionization state of the analytes and thus their retention.[8][11]
Troubleshooting Guide
Issue 1: Poor resolution between this compound and its isomers.
Q: My chromatogram shows overlapping or poorly separated peaks for this compound and its isomers. What should I do?
A: Poor resolution is a common issue when separating isomers. Here are several steps you can take to improve it:
-
Optimize the Mobile Phase Gradient:
-
Slower Gradient: A shallower gradient (a slower increase in the organic solvent percentage) can increase the separation between closely eluting peaks.
-
Solvent Type: If you are using methanol, switching to acetonitrile, or vice versa, can alter the selectivity of the separation.[8]
-
pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention of ionizable flavonoids.[12] Ensure your buffer concentration is adequate, typically not lower than 5 mM.
-
-
Adjust the Column Temperature:
-
Lower the Flow Rate:
-
Reducing the flow rate gives the analytes more time to interact with the stationary phase, which can lead to better resolution.[8] However, this will also increase the analysis time.
-
-
Try a Different Column:
-
If optimizing the mobile phase and other parameters doesn't work, consider a column with a different stationary phase chemistry (e.g., a Phenyl column for aromatic isomers[5]) or a column with a smaller particle size for higher efficiency.
-
Issue 2: Peak Tailing or Fronting.
Q: The peaks for my isomers are not symmetrical. What causes this and how can I fix it?
A: Asymmetrical peaks can be caused by several factors. Here’s how to troubleshoot them:
-
Check Mobile Phase pH: An incorrect mobile phase pH can cause peak tailing for ionizable compounds. Adjusting the pH can improve peak shape.[9]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained sample components, or the stationary phase may be degrading. Flushing the column with a strong solvent can help.[13] If the problem persists, the column may need to be replaced.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape problems.[13] Ideally, dissolve your sample in the initial mobile phase.
Issue 3: Fluctuating Retention Times.
Q: The retention times for this compound and its isomers are not consistent between runs. What could be the issue?
A: Unstable retention times can compromise the reliability of your analysis. Consider these potential causes:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[14] It is recommended to pass at least 10 column volumes of the mobile phase for equilibration.[14]
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase for each analysis and ensure accurate measurement of the components. Degassing the mobile phase is also important to prevent bubble formation in the pump.[9]
-
Pump Issues: Leaks in the pump seals or air bubbles in the pump head can cause flow rate fluctuations, leading to shifting retention times.
-
Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times. Use a column oven to maintain a stable temperature.
Issue 4: High System Backpressure.
Q: The backpressure on my HPLC system is higher than normal. What should I do?
A: High backpressure can damage your column and pump. It is important to identify and resolve the issue promptly.
-
Blocked Column Frit: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase.[13] Try back-flushing the column (if the manufacturer allows) or replacing the frit.
-
Contamination: Strongly adsorbed compounds from the sample can build up on the column, leading to increased pressure.[13] Use a guard column to protect the analytical column from contaminants.[12]
-
Precipitation: Buffer salts can precipitate in the mobile phase if the organic solvent concentration becomes too high. Ensure your buffer is soluble in the entire mobile phase gradient.
-
System Blockage: Check for blockages in other parts of the system, such as tubing, the injector, or detector flow cell.
Experimental Protocols and Data
Optimized HPLC Method for Astilbin Separation
The following table summarizes an optimized HPLC method for the separation of Astilbin, which can be adapted for the separation of its isomers.[10]
| Parameter | Optimized Condition |
| Column | Luna 5u C18(2) 100A (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 2% v/v Acetic Acid in WaterB: Acetonitrile (ACN) |
| Gradient | 19% ACN at t0–t15 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
Comparative Data for Flavonoid Isomer Separation
This table presents data on the separation of flavonoid isomers under different mobile phase conditions, highlighting the importance of the organic solvent choice.[2]
| Isomer Pair | Mobile Phase (Solvent B) | Resolution (Rs) |
| Orientin / Isoorientin | Acetonitrile | 1.89 |
| Orientin / Isoorientin | Methanol | 1.65 |
| Vitexin / Isovitexin | Acetonitrile | 2.13 |
| Vitexin / Isovitexin | Methanol | 1.98 |
A resolution value (Rs) greater than 1.5 indicates baseline separation.[2]
Visualized Workflows and Logic
HPLC Method Development Workflow
Caption: Workflow for developing an HPLC method for isomer separation.
Troubleshooting Decision Tree for Poor Resolution
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. The Box–Behnken Design for Optimizing HPLC Separation and Validation of Astilbin in Lysiphyllum strychnifolium Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. agilent.com [agilent.com]
- 14. tajhizshimi.com [tajhizshimi.com]
Troubleshooting Isoastilbin degradation during sample preparation and analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with isoastilbin degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a dihydroflavonol glycoside, a type of flavonoid found in various plants.[1] Like many flavonoids, this compound is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.[2] Its stability is a significant concern during extraction, storage, and analysis.
Q2: What are the main factors that cause this compound degradation?
The primary factors contributing to the degradation of this compound and its isomers are pH, temperature, and the solvent used.[3] Alkaline conditions (pH 8-10) and elevated temperatures significantly accelerate its degradation.[4]
Q3: What are the primary degradation products of this compound?
The main degradation pathway for this compound is isomerization to its stereoisomers, which include astilbin, neoastilbin, and neothis compound.[4] This transformation is thought to occur through a chalcone intermediate.[5] While decomposition can also occur, isomerization is the more dominant degradation reaction, especially in neutral pH environments.[4]
Q4: How can I minimize this compound degradation during sample storage?
For long-term stability, plasma samples containing astilbin and its isomers should be stored at -80°C.[4] For short-term storage at room temperature (up to 8 hours), the degradation of these compounds in plasma has been found to be minimal.[4] It is also advisable to protect samples from light and to use appropriate storage containers.
Troubleshooting Guide
This guide addresses common problems encountered during the sample preparation and analysis of this compound.
Problem 1: Low or no recovery of this compound from my sample.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Optimize your extraction method. High temperatures and alkaline conditions can cause significant degradation.[4] Consider using methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction times and temperatures. For UAE, optimal conditions can include using 50-70% ethanol at a controlled temperature (e.g., below 60°C). |
| Inappropriate solvent | The choice of solvent can impact stability. For astilbin, a closely related isomer, the stability follows the order: 50% ethanol > ethanol > methanol > 50% methanol > water.[3] |
| Degradation during solvent evaporation | If your protocol involves evaporating the solvent, be aware that high temperatures can cause degradation, especially if the sample becomes alkaline.[4] Acidifying the sample with a small amount of acetic acid before evaporation can improve stability.[4] |
Problem 2: Inconsistent or non-reproducible quantification of this compound.
| Possible Cause | Troubleshooting Step |
| Isomerization during analysis | The mobile phase pH can influence the stability of this compound on the HPLC column. Using a slightly acidic mobile phase, such as one containing 0.1% acetic acid, can help to minimize on-column isomerization. |
| Sample degradation in the autosampler | If the autosampler is not temperature-controlled, prolonged residence time can lead to degradation. If possible, use a cooled autosampler (e.g., 4°C). |
| Variability in sample preparation | Ensure that all samples are treated identically and for the same duration, especially concerning exposure to heat and different pH conditions. |
Problem 3: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Isomerization of this compound | The unexpected peaks are likely the stereoisomers of this compound (astilbin, neoastilbin, neothis compound).[4] Confirm their identity by comparing their retention times with available standards, if possible. The isomerization process is a key degradation pathway.[4] |
| Sample matrix interference | Perform a blank extraction of the matrix without the analyte to identify potential interfering peaks. Optimize the chromatographic method (e.g., gradient elution, different column) to improve the resolution between this compound and interfering peaks. |
Quantitative Data on Stability
While specific quantitative kinetic data for this compound is limited, extensive studies on its isomer, astilbin, provide valuable insights into its stability. As stereoisomers that interconvert, their stability profiles are expected to be very similar.
Table 1: Stability of Astilbin (an isomer of this compound) in Different Conditions
| Condition | Remaining Astilbin (%) | Incubation Time | Temperature | Reference |
| Simulated Intestinal Fluid (SIF, pH 6.8) | 78.6% | 4 hours | 37°C | [6] |
| Simulated Gastric Fluid (SGF) | ~100% | 4 hours | 37°C | [4] |
Table 2: Half-life (t1/2) of Astilbin Degradation at Different pH and Temperatures
Note: This data is for astilbin and serves as a close approximation for this compound stability. The degradation follows first-order kinetics, with the rate increasing with higher pH and temperature.[3]
| pH | Temperature (°C) | Half-life (t1/2) | Reference |
| Qualitative Trend | Increased | Decreased | [3] |
| Qualitative Trend | Decreased | Increased | [3] |
| Alkaline (pH 8-10) | - | Rapidly decreases | [4] |
| Neutral (pH 6-7) | - | Slow decomposition | [4] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Plant Material
This protocol is a general guideline and should be optimized for your specific plant matrix.
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent: Prepare a solution of 50-70% ethanol in water.
-
Extraction Procedure:
-
Weigh approximately 1 gram of the powdered plant material into a flask.
-
Add the extraction solvent at a solid-to-liquid ratio of 1:20 to 1:30 (g/mL).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C) to prevent thermal degradation.
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet one or two more times to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter before HPLC analysis.
Protocol 2: HPLC Analysis of this compound
This is a general HPLC method that can be adapted for the quantification of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Elution:
-
A gradient elution is often necessary to separate this compound from its isomers and other matrix components. An example gradient is:
-
0-10 min: 10-30% B
-
10-25 min: 30-50% B
-
25-30 min: 50-10% B (return to initial conditions)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection: UV detection at approximately 291 nm.
-
Injection Volume: 10-20 µL
-
Quantification: Create a calibration curve using a certified reference standard of this compound.
Visualizations
Caption: Isomerization of this compound to its stereoisomers via a chalcone intermediate.
Caption: A typical workflow for the extraction of this compound from plant samples.
Caption: Decision tree for troubleshooting low recovery of this compound.
References
- 1. [Studies on the structure of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Isoastilbin's Aqueous Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of Isoastilbin in aqueous media for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound for in vitro assays?
A1: The main challenge is its low aqueous solubility. Like its stereoisomer Astilbin, this compound is a flavonoid glycoside that is only very slightly soluble in water, which can lead to precipitation in aqueous cell culture media and inaccurate assay results. For instance, the water solubility of Astilbin has been reported to be as low as 132.72 μg/mL.[1][2]
Q2: What is the most straightforward method to dissolve this compound for a quick in vitro experiment?
A2: The most common and direct method is to first dissolve this compound in an organic co-solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous assay buffer or cell culture medium.[3][4] It is crucial to keep the final concentration of the organic solvent low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[4]
Q3: Are there more advanced techniques to improve this compound's solubility for longer-term or more sensitive assays?
A3: Yes, several advanced methods can significantly enhance the aqueous solubility and stability of this compound. These include:
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can dramatically increase its water solubility.[5][6]
-
Solid Dispersion: Creating a solid dispersion of this compound in a water-soluble polymer can improve its dissolution rate.[7][8]
-
pH Adjustment: Modifying the pH of the solvent can improve the solubility of ionizable compounds. However, the stability of this compound at different pH values must be considered, as it can undergo isomerization or degradation, particularly in alkaline conditions.[9][10]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, which can lead to enhanced dissolution rates and apparent solubility.[11][12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final DMSO concentration may be too low to maintain solubility. | 1. Decrease the final concentration of this compound in the assay. 2. Prepare a more complex solvent system for your stock solution (e.g., DMSO/PEG300/Tween-80).[3] 3. Consider using a solubility-enhancing formulation like a cyclodextrin complex.[5] |
| Inconsistent assay results between experiments. | This compound may be degrading or isomerizing in the stock solution or assay medium. Flavonoids can be unstable depending on pH and temperature.[9][10] | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions at -80°C for long-term storage or -20°C for short-term storage, protected from light.[3] 3. Evaluate the stability of this compound in your specific assay conditions (pH, temperature, and medium components).[9] |
| Observed cellular toxicity at higher concentrations. | The toxicity may be due to the compound itself, the organic solvent used for dissolution, or a combination of both. | 1. Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) to assess solvent toxicity.[4] 2. Aim for a final DMSO concentration of less than 0.5%.[4] 3. If the compound is inherently toxic at the desired concentration, it may not be feasible for the intended assay. |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of Astilbin, a stereoisomer of this compound, which can serve as a reference.
Table 1: Solubility of Astilbin and its Isomer in Water
| Compound | Water Solubility (µg/mL) | Temperature (°C) |
| Astilbin | 132.72 | 25 |
| Neoastilbin | 217.16 | 25 |
| Data sourced from a comparative study on Astilbin and Neoastilbin.[1][2] |
Table 2: Example of Solubility Enhancement with Cyclodextrin
| Compound | Formulation | Solubility Enhancement (fold) |
| Astilbin | β-Cyclodextrin microcapsules | 122.1 |
| This demonstrates the potential of cyclodextrins to significantly increase solubility.[5] |
Table 3: Recommended Solvent Formulations for In Vitro Use
| Protocol | Solvent Composition | Achieved Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL |
| These formulations were reported for this compound for in vivo use but can be adapted for in vitro stock preparation with appropriate dilution.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[3] Gentle heating may also be applied, but be cautious of potential degradation.
-
Once fully dissolved, the stock solution can be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[3]
-
When preparing for an assay, dilute the stock solution in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (ideally ≤ 0.1%, but not exceeding 0.5%).[4]
Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrin Complexation
Objective: To prepare an this compound-β-cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to β-CD (commonly 1:1 or 1:2).
-
Cyclodextrin Solution Preparation: Dissolve the calculated amount of β-CD in deionized water with continuous stirring.
-
Complex Formation: Slowly add the this compound powder to the β-CD solution while stirring. Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it for 48-72 hours until a dry powder is obtained. This powder is the this compound-β-CD inclusion complex.
-
Solubility Assessment: The aqueous solubility of the complex can be determined by adding an excess amount of the powder to water, stirring to reach equilibrium, centrifuging, and measuring the concentration of this compound in the supernatant using a suitable analytical method like HPLC.
Visualizations
Caption: Workflow for enhancing the aqueous solubility of this compound.
Caption: Troubleshooting logic for this compound precipitation in assays.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous solubility and stability enhancement of astilbin through complexation with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. humapub.com [humapub.com]
- 7. Preparation and physicochemical examination of astilbin solid dispersion | Semantic Scholar [semanticscholar.org]
- 8. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming challenges in Isoastilbin quantification due to matrix effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to isoastilbin quantification, with a particular focus on matrix effects in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological matrices?
The primary challenges in the accurate quantification of this compound include:
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Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous compounds (e.g., phospholipids, salts, proteins) that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3] This can result in inaccurate and irreproducible quantification.
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Isomerization: this compound is one of four stereoisomers, including astilbin, neoastilbin, and neothis compound.[4] These isomers can coexist in plant extracts and may interconvert under certain conditions, such as changes in pH or temperature, making their individual quantification challenging. Astilbin and neoastilbin can isomerize into this compound and neothis compound, respectively.[4]
-
Low Bioavailability: Studies on the related compound astilbin have shown very low oral bioavailability (around 0.30%).[4] This implies that the concentration of this compound in systemic circulation after oral administration is likely to be very low, requiring highly sensitive analytical methods for detection and quantification.
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Metabolism: Like other flavonoids, this compound is likely subject to metabolism in the body, leading to the formation of metabolites that may interfere with the quantification of the parent compound.
Q2: What is a matrix effect and how does it affect this compound quantification?
A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the co-eluting components of the sample matrix.[1][3] This can lead to:
-
Ion Suppression: A decrease in the analyte signal, resulting in an underestimation of the this compound concentration.[2]
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Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the this compound concentration.
These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1]
Q3: How can I assess the matrix effect for my this compound assay?
The matrix effect can be quantitatively assessed using the post-extraction addition method .[1] This involves comparing the peak area of this compound in a sample prepared by spiking the analyte into a blank matrix extract to the peak area of this compound in a neat solution at the same concentration.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak area in presence of matrix) / (Peak area in absence of matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
To ensure the reliability of the assay, the matrix effect should be evaluated using at least six different lots of the biological matrix.[5] The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape or splitting | High concentration of organic solvent in the injected sample. | Evaporate the sample to dryness after extraction and reconstitute in a mobile phase with a lower organic solvent composition. |
| Co-elution with an interfering compound. | Optimize the chromatographic conditions (e.g., gradient, column chemistry) to improve separation. | |
| Inconsistent retention times | Matrix components affecting the column chemistry. | Implement a more rigorous sample clean-up procedure. |
| Inadequate column equilibration between injections. | Increase the column equilibration time. | |
| High variability in results (poor precision) | Inconsistent matrix effects between samples. | Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variability. |
| Inefficient or variable sample extraction. | Optimize the sample preparation method (e.g., pH, solvent choice, extraction time). | |
| Low signal intensity (poor sensitivity) | Significant ion suppression from the matrix. | Improve sample clean-up to remove interfering components like phospholipids. |
| Sub-optimal mass spectrometry parameters. | Optimize MS parameters (e.g., ionization source settings, collision energy). | |
| Inaccurate quantification (poor accuracy) | Uncorrected matrix effects. | Use matrix-matched calibration standards or a stable isotope-labeled internal standard. |
| Isomerization of this compound during sample processing. | Maintain consistent and controlled conditions (pH, temperature) throughout the sample preparation and analysis. |
Experimental Protocols & Data
Experimental Workflow for Overcoming Matrix Effects
The following diagram illustrates a systematic workflow for identifying, assessing, and mitigating matrix effects during the development of an LC-MS/MS method for this compound quantification.
Representative Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is based on methods developed for the related compound, astilbin, and can be adapted for this compound.[6]
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation & Extraction:
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Add 500 µL of ethyl acetate (or another suitable organic solvent).
-
Vortex for 5 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Representative LC-MS/MS Conditions
These conditions are based on a validated method for astilbin and can be optimized for this compound analysis.[6]
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Shim-pack C18 (150 mm x 2.0 mm, 5 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, linear gradient to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Ionization Mode | Negative Ion Mode |
| MRM Transitions | To be determined by direct infusion of this compound standard. For astilbin, a precursor ion of m/z 449.1 and a product ion of m/z 285.0 are often monitored. |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | -4500 V |
Quantitative Data Summary: Pharmacokinetics of Astilbin in Rats
Due to the limited availability of pharmacokinetic data for this compound, the following table summarizes key pharmacokinetic parameters for its isomer, astilbin, after oral and intravenous administration in rats. This data provides an indication of the expected pharmacokinetic behavior.
| Parameter | Oral Administration (12 mg/kg) | Oral Administration (24 mg/kg) | Intravenous Administration (6 mg/kg) |
| Cmax (ng/mL) | 118.3 ± 45.7 | 230.5 ± 88.1 | - |
| Tmax (h) | 0.25 ± 0.0 | 0.25 ± 0.0 | - |
| AUC(0-t) (ng·h/mL) | 136.8 ± 81.6 | 298.7 ± 89.2 | 1089.7 ± 254.3 |
| t1/2 (h) | 1.68 ± 0.60 | 1.82 ± 0.42 | 1.34 ± 0.29 |
| Absolute Bioavailability (%) | 1.16 ± 0.69 | 1.27 ± 0.38 | - |
| Data adapted from Shi M, et al. J Pharm Pharmacol. 2020;72(8):1061-1071.[7][8] |
Signaling Pathway Diagram
While this compound's mechanism of action is still under investigation, many flavonoids exert their effects through modulation of key signaling pathways involved in inflammation and oxidative stress. The diagram below illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of similar flavonoids.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Validation and application of an LC-ESI-MS method for simultaneous determination of astilbin and its major metabolite 3'-O-methylastilbin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the long-term storage and stability of Isoastilbin
This technical support center provides guidance on the best practices for the long-term storage and stability of Isoastilbin. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C for up to 3 years.
Q2: How should I store this compound stock solutions?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
-
In DMSO: Store at -20°C for up to 6 months.
-
In Ethanol: Store at -20°C for up to 1 month.
Q3: What are the primary factors that affect the stability of this compound in solution?
A3: The main factors affecting this compound stability are pH and temperature. This compound is most stable in neutral to slightly acidic conditions (pH 6-7). Stability decreases significantly in alkaline conditions (pH > 7), leading to isomerization and degradation. Higher temperatures also accelerate the degradation process.
Q4: What is the main degradation pathway for this compound?
A4: The primary degradation pathway for this compound is isomerization. This compound can interconvert with its stereoisomers: astilbin, neoastilbin, and neothis compound. This process occurs through a chalcone intermediate, particularly under alkaline conditions and at elevated temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low experimental activity or inconsistent results. | This compound may have degraded due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that both solid and solution forms of this compound have been stored at the recommended temperatures and protected from light. 2. Check Solution Age: Use freshly prepared solutions whenever possible. Do not use stock solutions that have been stored beyond their recommended stability period. 3. Assess pH of Experimental Medium: Ensure the pH of your buffers and media is within the optimal range for this compound stability (pH 6-7). Avoid alkaline conditions. |
| Appearance of unknown peaks in HPLC analysis. | These may be isomerization products (astilbin, neoastilbin, neothis compound) or other degradation products. | 1. Confirm Peak Identities: If possible, use reference standards for the other stereoisomers to confirm their presence. 2. Review Experimental Conditions: High temperatures or alkaline pH during sample preparation or analysis can induce isomerization. Consider adjusting your protocol to maintain neutral or slightly acidic pH and lower temperatures. |
| Precipitation observed in stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | 1. Warm Gently: Warm the solution to room temperature and vortex to redissolve the precipitate. Sonication can also be used if necessary. 2. Use Anhydrous Solvents: Ensure that solvents like DMSO are anhydrous, as moisture can reduce solubility. |
Quantitative Stability Data
The stability of this compound and its isomers is highly dependent on environmental conditions. The following tables summarize the available quantitative data on their stability.
Table 1: Stability of Astilbin and Neoastilbin in Simulated Gastrointestinal Fluids
| Compound | Fluid | pH | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) |
| Astilbin | SGF | 1.2 | 37 | 4 | ~100 |
| Neoastilbin | SGF | 1.2 | 37 | 4 | ~100 |
| Astilbin | SIF | 6.8 | 37 | 4 | 78.6 |
| Neoastilbin | SIF | 6.8 | 37 | 4 | 88.3 |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid. Data extracted from a study on astilbin and neoastilbin, the stereoisomers of this compound.
Table 2: Influence of pH and Temperature on the Half-life (t1/2) of Astilbin
| pH | Temperature (°C) | Half-life (t1/2, hours) |
| 2.0 | 60 | 181.8 |
| 7.0 | 60 | 116.3 |
| 9.0 | 60 | 1.8 |
| 7.0 | 40 | 384.6 |
| 7.0 | 80 | 18.2 |
Data from a study on astilbin, indicating the significant impact of pH and temperature on stability.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Isomers
This protocol outlines a general approach for a stability-indicating HPLC method. Method optimization will be required for specific instrumentation and sample matrices.
-
Objective: To separate and quantify this compound from its potential degradation products and stereoisomers.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of B, and gradually increase to elute the more non-polar compounds. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 292 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or DMSO) and dilute with the mobile phase to the desired concentration.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
-
Objective: To generate potential degradation products of this compound under various stress conditions.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 2 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 80°C for 24 hours.
-
Dissolve the sample in a suitable solvent.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analyze by HPLC.
-
Visualizations
Resolving peak tailing and asymmetry issues in Isoastilbin chromatography
Technical Support Center: Isoastilbin Chromatography
Welcome to the technical support center for this compound analysis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you resolve common chromatographic issues, such as peak tailing and asymmetry, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are peak tailing and asymmetry, and how are they measured?
Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that is longer or more drawn out than its leading edge.[1][2] In ideal chromatography, peaks should be symmetrical and Gaussian in shape.[3] Asymmetry compromises the accuracy of peak integration, reduces resolution between adjacent peaks, and can indicate underlying problems with your method or HPLC system.[3]
The degree of asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is a common metric, calculated as:
-
Tf = W₀.₀₅ / 2f
-
W₀.₀₅ : The width of the peak at 5% of its height.
-
f : The distance from the peak maximum to the leading edge of the peak at 5% height.[3]
-
A value of Tf = 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered tailing, and values above 2.0 are often unacceptable for high-precision quantitative methods.[3][4]
Q2: My this compound peak is tailing. What are the most likely causes?
Peak tailing for flavonoids like this compound is typically caused by a combination of chemical and physical factors.
Primary Chemical Causes:
-
Secondary Silanol Interactions : This is the most common cause. This compound, having polar hydroxyl groups, can form secondary interactions with free, ionized silanol groups (Si-OH) on the surface of silica-based C18 columns.[4][5] These interactions create an additional retention mechanism, causing some analyte molecules to elute later and create a "tail".[2]
-
Incorrect Mobile Phase pH : If the mobile phase pH is close to the pKa of this compound's phenolic groups, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.[1][3] Furthermore, this compound is known to be unstable and degrades rapidly in alkaline solutions (pH 8-10), making pH control critical.[6]
-
Low Buffer Concentration : Insufficient buffer strength can fail to maintain a stable pH across the column, exacerbating tailing issues.[2][3]
Common Physical and System-Related Causes:
-
Column Overload : Injecting too much sample can saturate the stationary phase.[2][7]
-
Sample Solvent Mismatch : Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[3]
-
Column Degradation : An old or contaminated column, or one with a void at the inlet, can lead to poor peak shape for all compounds.[2][3][7]
-
Extra-Column Volume : Excessive dead volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[1][8]
Q3: How can I optimize my mobile phase to eliminate peak tailing for this compound?
Mobile phase optimization is critical for achieving symmetrical peaks.
-
Use an Acidic Modifier : To prevent secondary silanol interactions, the mobile phase should be acidified.[8] Adding 0.1% formic acid or acetic acid is a standard practice for flavonoid analysis.[9][10] This suppresses the ionization of both the silanol groups on the stationary phase and the phenolic hydroxyls on this compound, leading to a single, well-defined retention mechanism.[11][12] One successful method for the related compound astilbin used 2% v/v acetic acid.[13]
-
Maintain a Low pH : For acidic compounds like flavonoids, the mobile phase pH should be at least 2 units below the analyte's pKa to ensure it remains in its protonated, non-ionized form.[11][12] This typically means operating in the pH range of 2.5 to 4.0.
-
Use a Buffer : If pH stability is a concern, incorporate a buffer like ammonium formate or ammonium acetate (typically 10-50 mM) into the aqueous portion of your mobile phase, especially for LC-MS applications.[3][14]
-
Optimize Organic Solvent : The choice and concentration of the organic modifier (acetonitrile or methanol) affect retention and peak shape.[3][15] Acetonitrile often provides sharper peaks due to its lower viscosity. A gradient elution, where the concentration of the organic solvent is increased over time, can also significantly improve peak shape.[16][17]
Q4: What type of HPLC column is best for this compound analysis?
Column choice is fundamental to preventing peak asymmetry.
-
Use End-Capped, High-Purity Silica Columns : Modern columns are manufactured with high-purity "Type B" silica, which has fewer metal contaminants and lower silanol activity.[5] Always choose a column that is "end-capped," a process that chemically treats most of the residual silanol groups to make them inert.[1]
-
Consider Polar-Embedded or Polar-Endcapped Phases : These columns have a polar group embedded near the base of the C18 chain. This feature provides additional shielding against residual silanols and can improve peak shape for polar compounds like this compound.[1][3]
-
Select Appropriate Dimensions : For high efficiency and sharp peaks, use columns with smaller particle sizes (e.g., <3 µm).[2] Column length (e.g., 150 mm) and internal diameter (e.g., 4.6 mm) should be chosen to balance resolution needs with analysis time and solvent consumption.[18]
Q5: Could my sample preparation be causing the peak tailing issues?
Yes, the sample itself can be a major source of peak shape problems.
-
Prevent Column Overload : If peaks are broad and tailing, try diluting your sample or reducing the injection volume.[2][3]
-
Match the Injection Solvent : Ideally, your sample should be dissolved in the initial mobile phase.[11] If a stronger solvent must be used for solubility, keep the injection volume as small as possible.[3]
-
Clean Up Complex Samples : If your this compound is in a complex matrix (e.g., a crude plant extract), interfering compounds can co-elute or irreversibly bind to the column, causing tailing.[4] Use a sample cleanup technique like Solid Phase Extraction (SPE) to remove these contaminants before injection.[1][2]
Troubleshooting Guides and Protocols
Systematic Troubleshooting Workflow
When encountering peak tailing, a logical approach can quickly identify the root cause. The following workflow guides you from initial observation to a targeted solution.
Visualizing the Problem: Silanol Interactions
The diagram below illustrates how acidic mobile phase modifiers prevent the secondary chemical interactions responsible for peak tailing.
Data & Protocols
Quantitative Data Summary
The tables below provide a quick reference for the causes of peak tailing and example parameters from a successful analysis of the related flavonoid, astilbin, which can serve as a starting point for method development.
Table 1: Common Causes and Solutions for this compound Peak Tailing
| Cause Category | Specific Problem | Recommended Solution |
|---|---|---|
| Mobile Phase | pH too high / near pKa | Add 0.1-0.2% formic or acetic acid to lower pH to ~2.5-3.5.[9][10] |
| Insufficient buffering | Use 10-50 mM volatile buffer (e.g., ammonium formate).[3] | |
| Column | Active residual silanols | Use a high-purity, fully end-capped C18 column.[1][2] |
| Column contamination/void | Flush column with strong solvent or replace if degraded.[2][3] | |
| Sample | Column overload | Dilute the sample or reduce injection volume.[3] |
| Injection solvent mismatch | Dissolve sample in a solvent weaker than or equal to the mobile phase.[3] | |
| Matrix interference | Implement a sample cleanup step like Solid Phase Extraction (SPE).[1] |
| System | Extra-column dead volume | Use shorter, narrow-ID (e.g., 0.12 mm) tubing and check fittings.[3][8] |
Table 2: Example Optimized HPLC Parameters for Flavonoid (Astilbin) Analysis[13]
| Parameter | Optimized Value | Metric | Result |
|---|---|---|---|
| Column | Luna 5u C18(2) 100A | Asymmetry (As) | 0.991 ± 0.005 |
| (150 x 4.6 mm, 5 µm) | Theoretical Plates (N) | 10,945 ± 80 | |
| Mobile Phase | ACN & 2% v/v Acetic Acid | Resolution (Rs) | 2.141 ± 0.024 |
| Flow Rate | 0.8 mL/min | Retention Time (tR) | 12.108 ± 0.010 min |
| Temperature | 25°C | k' (Retention Factor) | 2.510 ± 0.003 |
| Detection | 290 nm | | |
Note: This data is for astilbin and serves as a validated starting point for this compound method development.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Symmetrical Peaks
-
Prepare Aqueous Phase (Solvent A): Add 1.0 mL of high-purity formic acid to 1 L of HPLC-grade water for a 0.1% solution. Filter through a 0.22 µm membrane and degas thoroughly.
-
Prepare Organic Phase (Solvent B): Use HPLC-grade acetonitrile.
-
Initial Conditions: Set up a gradient elution on your HPLC system. A good starting point is a linear gradient from 15% to 40% Solvent B over 20 minutes.
-
pH Check: Ensure the final pH of the aqueous phase is between 2.5 and 3.5. This is crucial for suppressing silanol activity.[8]
-
Test Injection: Inject your this compound standard and evaluate the peak shape.
-
Optimization:
-
If the peak still tails, consider increasing the acid concentration to 0.2% or switching to acetic acid.[13]
-
Adjust the gradient slope. A shallower gradient can sometimes improve peak shape and resolution.[16]
-
If using an isocratic method, systematically vary the percentage of Solvent B to find the optimal balance between retention time and peak symmetry.[15]
-
Protocol 2: Sample Cleanup with Solid Phase Extraction (SPE)
This protocol is for removing polar and non-polar interferences from a plant extract prior to this compound analysis.
-
Select Cartridge: Choose a C18 SPE cartridge. The sorbent mass depends on the sample concentration and volume.
-
Conditioning: Wash the cartridge with one column volume of methanol, followed by one column volume of HPLC-grade water. Do not let the sorbent bed go dry.
-
Loading: Dissolve the crude extract in a weak solvent (e.g., 5% methanol in water). Load the sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with one column volume of a weak organic solvent (e.g., 10% methanol) to elute very polar, interfering compounds.
-
Elution: Elute the target analyte, this compound, with a stronger solvent, such as 70-80% methanol or acetonitrile. Collect this fraction for analysis.
-
Evaporation and Reconstitution: Evaporate the collected fraction to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC injection. This step ensures solvent compatibility and can pre-concentrate the sample.[3]
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique [mdpi.com]
- 10. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. The Box–Behnken Design for Optimizing HPLC Separation and Validation of Astilbin in Lysiphyllum strychnifolium Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 17. mastelf.com [mastelf.com]
- 18. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
Method refinement for accurate Isoastilbin measurement in plasma samples
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and validated protocols for the accurate quantification of Isoastilbin in plasma samples. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am seeing low recovery of this compound from my plasma samples. What is the best extraction method?
A1: The choice of extraction method significantly impacts recovery. Three common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is often the most effective method for this compound and its isomers. Using methanol as the precipitation solvent has shown high recovery rates (often >85%).[1] Acetonitrile has been found to be less effective, causing immediate protein aggregation and lower recovery (<50%).[2]
-
Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate generally results in poor recovery for this class of compounds (<60%) and can be more time-consuming.[2]
-
Solid-Phase Extraction (SPE): While SPE can produce a cleaner sample by removing more matrix components compared to PPT, it may also have lower recovery if the sorbent and elution conditions are not perfectly optimized.[3] However, it can reduce baseline noise and improve sensitivity.[3]
Recommendation: Start with a protein precipitation method using methanol. If matrix effects or baseline noise are an issue, optimize an SPE method.[2][3]
Q2: My this compound signal is degrading over time. How stable is it in plasma?
A2: this compound and its isomers are relatively stable in plasma under typical laboratory conditions. However, improper storage can lead to degradation.
-
Short-Term (Room Temperature): Samples are generally stable for up to 8 hours at room temperature, with recoveries between 89% and 106%.[2][4]
-
Freeze-Thaw Cycles: The compounds are stable through at least three freeze-thaw cycles (-80°C to room temperature), with recoveries around 93-97%.[2]
-
Long-Term Storage: For long-term storage, samples should be kept at -80°C. They have been shown to be stable for at least four weeks under these conditions.[2] For very long-term preservation, plasma should be stored at -80°C.[5]
Troubleshooting Tip: If you suspect degradation, process samples immediately after thawing and keep them on ice or in a cooled autosampler. Always run quality control (QC) samples that have undergone the same storage and handling conditions as your study samples to monitor for potential stability issues.
Q3: I'm observing high background noise or shifting retention times in my LC-MS/MS analysis. What could be the cause?
A3: These issues are common in LC-MS/MS and often stem from contamination or mobile phase problems.[6]
-
Contamination: Contaminants can originate from solvents, sample extracts, or buildup in the LC system or mass spectrometer source.[7][8] This can cause high background noise and signal suppression (matrix effects).
-
Mobile Phase Issues: Inconsistent mobile phase preparation can lead to retention time shifts.[6] Using non-volatile buffers (e.g., phosphate) will contaminate the MS source; only volatile additives like formic acid or ammonium formate should be used.[7] Microbial growth can also occur in aqueous mobile phases, leading to system contamination.[8]
-
Solution: Prepare mobile phases fresh and consistently. Use volatile additives at the lowest effective concentration.[8] Filter aqueous mobile phases and do not store them for extended periods.
-
-
Column Health: Degradation of the analytical column can cause peak broadening, splitting, and retention time shifts.[6]
-
Solution: Use a guard column to protect the analytical column. Ensure the mobile phase pH is within the stable range for the column.
-
Q4: What are typical validation parameters I should expect for a robust this compound quantification method?
A4: A validated method ensures accuracy and precision. Based on published data for its isomers, you should aim for the following targets:
-
Linearity: A correlation coefficient (r²) of >0.999 over the desired concentration range.[3]
-
Lower Limit of Quantification (LLOQ): This is the lowest concentration that can be measured with acceptable precision and accuracy. For astilbin, LLOQs have been reported as low as 16.3 ng/mL.[2]
-
Accuracy & Precision: The accuracy should be within 85-115% (80-120% for LLOQ). The precision, measured as the relative standard deviation (RSD), should be less than 15% (<20% for LLOQ) for both intra-day and inter-day measurements.[3][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies on Astilbin and Neoastilbin, which as stereoisomers, provide a strong reference for method development for this compound.
Table 1: Comparison of Plasma Pretreatment Methods
| Method | Precipitating/Extraction Solvent | Mean Recovery (%) | Reference |
|---|---|---|---|
| Protein Precipitation | Methanol | >85% | [1][2] |
| Protein Precipitation | Acetonitrile | <50% | [2] |
| Liquid-Liquid Extraction | Ethyl Acetate | <60% | [2] |
| Solid-Phase Extraction | C18 Cartridge | >68% |[3] |
Table 2: Method Validation and Performance Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (r²) | >0.999 | [3] |
| LLOQ (Lower Limit of Quantitation) | 16.3 ng/mL | [2] |
| LLOD (Lower Limit of Detection) | 4.8 ng/mL | [2] |
| Intra-day Precision (RSD) | < 4.5% | [3] |
| Inter-day Precision (RSD) | < 7.3% | [3] |
| Accuracy | 90.0% - 112.6% |[3] |
Table 3: Plasma Stability Assessment
| Condition | Duration | Mean Recovery (%) | Reference |
|---|---|---|---|
| Room Temperature | 2 - 8 hours | 89.2% - 106.2% | [2][4] |
| Freeze-Thaw Cycles | 3 Cycles (-80°C to RT) | ~95% | [2] |
| Long-Term Storage | 4 weeks at -80°C | ~89% |[2] |
Detailed Experimental Protocol: Protein Precipitation Method
This protocol is a refined starting point for this compound quantification in plasma.
1. Materials and Reagents
-
Blank plasma (with K2-EDTA as anticoagulant)[2]
-
This compound reference standard
-
Methanol (LC-MS Grade)
-
Internal Standard (IS) (e.g., a structurally similar, stable-isotope labeled compound or another flavonoid like resveratrol)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
2. Preparation of Standards and QC Samples
-
Prepare a primary stock solution of this compound in methanol.
-
Prepare a working solution for spiking by diluting the stock solution.
-
Spike blank plasma with the working solution to create calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL) and quality control (QC) samples (e.g., Low, Mid, High).
3. Sample Preparation Workflow
-
Pipette 50 µL of plasma sample (unknown, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold methanol containing the internal standard.[1][2] The 3:1 ratio of methanol to plasma is critical for efficient protein precipitation.[2]
-
Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
4. Suggested LC-MS/MS Conditions
-
LC System: UHPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, <2 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient Elution: A time-programmed gradient from low to high organic phase (B) is recommended to separate this compound from endogenous plasma components.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode (requires empirical testing).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor > product ion transitions for this compound and the IS must be optimized by infusing the pure compounds.
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Putative signaling pathway modulated by this compound/Astilbin.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bloodplasmaseparator.com [bloodplasmaseparator.com]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. mdpi.com [mdpi.com]
Strategies to minimize inter-experimental variability in Isoastilbin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inter-experimental variability in isoastilbin bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary bioactivities?
A1: this compound is a dihydroflavonol glycoside, a type of flavonoid found in plants like Smilax glabra Roxb. It is a stereoisomer of astilbin.[1] this compound is known for a range of bioactivities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[2][3]
Q2: What are the common causes of variability in this compound bioassays?
A2: Inter-experimental variability in this compound bioassays can arise from several factors:
-
Compound Stability and Isomerization: this compound can isomerize to astilbin, neoastilbin, and neothis compound, especially under certain pH and temperature conditions. This can alter the bioactivity of the sample.[4][5]
-
Solubility Issues: As a flavonoid, this compound has limited aqueous solubility. Improper dissolution can lead to inconsistent concentrations in your experiments.
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and growth media can significantly impact cellular responses to this compound.
-
Pipetting and Dilution Errors: Inaccurate liquid handling can lead to significant variations in the final concentration of this compound and other reagents.
-
Reagent Quality and Storage: The quality and storage conditions of reagents, including this compound itself, cell culture media, and assay kits, can affect results.
Q3: How should I prepare and store this compound stock solutions?
A3: For consistent results, proper preparation and storage of this compound stock solutions are critical.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies.
-
Stock Solution Preparation:
-
Weigh out the required amount of high-purity this compound powder.
-
Dissolve in a small amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.[3]
-
-
Storage:
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results (e.g., using CCK-8 assay)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Unexpectedly low cell viability in control wells | Contamination (microbial or chemical) | Practice aseptic techniques. Use fresh, sterile reagents. |
| Suboptimal cell health | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. | |
| No dose-dependent effect of this compound | Incorrect this compound concentration | Verify calculations for dilutions. Prepare fresh dilutions for each experiment. |
| This compound precipitation | Visually inspect the media for precipitation after adding the this compound solution. If precipitation occurs, try a lower concentration or a different solvent system. | |
| Cell density too high or too low | Optimize cell seeding density for the specific cell line and assay duration. |
Issue 2: Variable Anti-Inflammatory Assay Results (e.g., measuring cytokines in LPS-stimulated macrophages)
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent cytokine levels (e.g., TNF-α, IL-6) in stimulated control wells | Variation in LPS activity | Use a new vial of LPS or test the activity of the current stock. Ensure consistent LPS concentration and incubation time. |
| Inconsistent cell response | Standardize the cell line and passage number. Ensure cells are not over-confluent. | |
| Lack of inhibitory effect of this compound | This compound degradation | Prepare fresh this compound solutions for each experiment. Avoid prolonged exposure to light and non-optimal pH. |
| Suboptimal timing of treatment | Optimize the pre-incubation time with this compound before LPS stimulation. | |
| High background in unstimulated wells | Cell stress or contamination | Handle cells gently to minimize stress. Check for mycoplasma contamination. |
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from standard CCK-8 assay procedures.[6][7]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed a 96-well plate with 100 µL of cell suspension per well at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells with media only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells) from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Anti-Inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages
This protocol is based on established methods for assessing anti-inflammatory activity.[8][9]
-
Cell Seeding:
-
Seed RAW264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Express the results as a percentage of the LPS-stimulated control.
-
Data Presentation
Table 1: Stability of Astilbin (this compound Isomer) under Various Conditions
The degradation of astilbin follows first-order kinetics. The half-life (t₁/₂) is a key indicator of stability.
| Condition | pH | Temperature (°C) | Half-life (t₁/₂) (hours) | Reference |
| Aqueous Solution | 5.0 | 60 | 161.2 | [5][10] |
| 7.0 | 60 | 80.6 | [5][10] | |
| 9.0 | 60 | 11.2 | [5][10] | |
| 7.0 | 80 | 11.4 | [5][10] | |
| 7.0 | 100 | 1.9 | [5][10] | |
| Simulated Intestinal Fluid | 6.8 | 37 | ~13.5 (calculated from 78.6% remaining after 4h) | [4] |
Data for astilbin is presented as a proxy for this compound due to their structural similarity and shared degradation pathways through isomerization.
Table 2: Reported IC₅₀ Values for this compound and its Isomers
| Compound | Assay | Target/Cell Line | IC₅₀ (µM) | Reference |
| This compound | Glucosyltransferase Inhibition | - | 120.6 (54.3 µg/mL) | [2][3] |
| This compound | CYP3A4 Inhibition | - | 3.03 | [11] |
| This compound | CYP2D6 Inhibition | - | 11.87 | [11] |
| Astilbin | CYP3A4 Inhibition | - | 2.63 | [11] |
| Neoastilbin | CYP3A4 Inhibition | - | 6.51 | [11] |
| Neoastilbin | CYP2D6 Inhibition | - | 1.48 | [11] |
| Astilbin | CYP2D6 Inhibition | - | 14.16 | [11] |
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for assessing cell viability using the CCK-8 assay.
Logical Flow for Troubleshooting Inconsistent Results
Caption: A logical troubleshooting guide for inconsistent bioassay results.
Simplified this compound Anti-inflammatory Signaling Pathway
Caption: this compound inhibits pro-inflammatory cytokine production via the NF-κB and MAPK signaling pathways.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing dosage and administration routes for in vivo Isoastilbin studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dosage and administration routes for in vivo studies involving isoastilbin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the oral bioavailability of this compound, and why is it so low?
A1: The oral bioavailability of this compound and its isomers, such as astilbin, is notably poor. Studies on astilbin in rats have reported absolute oral bioavailability values ranging from as low as 0.066% to around 2.01%, with many studies finding it to be less than 1.3%.[1][2][3] For instance, one study found the oral bioavailability of astilbin and neoastilbin in rats to be 0.30% and 0.28%, respectively.[1][4][5]
This poor bioavailability is attributed to several factors:
-
Low Water Solubility : this compound and its isomers are only very slightly soluble in water, which limits their dissolution in the gastrointestinal tract.[1][2][3][5]
-
Low Permeability : The absorption of these compounds is mainly through passive diffusion, which is inefficient.[2][3][5]
-
Instability : Astilbin and neoastilbin have shown some degradation in simulated intestinal fluid (SIF).[1][4][5]
-
Metabolism : Absorbed flavonoids often undergo extensive metabolism in intestinal cells and the liver.[5]
Q2: My oral gavage experiment is yielding inconsistent results. What can I do?
A2: Inconsistent results with oral administration are common due to this compound's low bioavailability. Here are some troubleshooting steps:
-
Optimize the Vehicle : Ensure this compound is properly suspended. A common vehicle is water or a suspension agent like carboxymethylcellulose sodium (CMC-Na). The particle size of the compound can affect absorption.
-
Consider Bioavailability Enhancers : Co-administration with absorption enhancers can be explored, though this requires careful validation. For example, formulating this compound into solid lipid nanoparticles (SLNs) has been shown to improve the bioavailability of similar flavonolignans.[6]
-
Switch Administration Route : If the research question does not strictly require oral administration, switching to an intraperitoneal (IP) or intravenous (IV) route will provide more consistent systemic exposure.[7] IP administration, in particular, offers higher bioavailability than the oral route for many small molecules.[7]
-
Check for Isomerization : this compound can isomerize into astilbin and other related compounds in vivo.[1][4][5] Ensure your analytical method can detect and quantify the primary isomers to get a complete pharmacokinetic picture.
Q3: What is a good starting dose for my in vivo mouse/rat study?
A3: The optimal dose depends on the animal model, disease context, and administration route. Based on published literature for the isomer astilbin, here are some reference points:
-
Oral Administration (Rats) : Doses of 12 mg/kg and 24 mg/kg have been used in pharmacokinetic studies.[2][3][8]
-
Oral Administration (Mice) : In a mouse model of Alzheimer's disease, this compound was administered for 28 days, leading to improved cognitive behaviors.[9] While the exact dosage from this study isn't specified in the abstract, therapeutic effect studies often require chronic dosing.
-
Intravenous Administration (Rats) : Doses of 2 mg/kg and 6 mg/kg have been used for pharmacokinetic and bioavailability comparisons.[3][5][8]
Recommendation : Always begin with a pilot study to determine the dose-response relationship and to establish the maximum tolerated dose (MTD) in your specific model.
Q4: How do I choose between intravenous (IV), intraperitoneal (IP), and oral (PO) administration?
A4: The choice depends on the goal of your study.
-
Intravenous (IV) : Use this route when you need 100% bioavailability and want to bypass absorption processes entirely. It is the gold standard for pharmacokinetic studies to determine parameters like clearance and volume of distribution.[10] However, it can be technically challenging and requires careful selection of a non-toxic solvent.[11]
-
Intraperitoneal (IP) : This route is a common alternative to IV for achieving rapid and high systemic exposure, often with bioavailability approaching that of IV administration.[7][12] It is easier to perform than IV injection but be aware that the vehicle (especially oils) can cause local inflammation and may interfere with experimental outcomes.[13]
-
Oral (PO) : Choose this route if you are studying the effects of a potential orally-administered therapeutic. This route has the most clinical relevance for many drugs but is challenging for this compound due to its very low bioavailability.[1][2][3]
Below is a decision-making workflow to help select the appropriate route.
Q5: What are the potential toxic effects of this compound, and what is its LD50?
Troubleshooting/Action Plan :
-
Conduct a Dose Escalation Study : Start with a low dose and gradually increase it in different animal groups.
-
Monitor for Adverse Effects : Observe animals closely for signs of toxicity, which can include weight loss, changes in behavior, ruffled fur, or lethargy.[16]
-
Establish the MTD : The MTD is the highest dose that does not cause unacceptable side effects. This dose can then be used for longer-term efficacy studies.[15]
Data Summary Tables
Table 1: Pharmacokinetic Parameters of Astilbin (this compound Isomer) in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (min) | Absolute Bioavailability (F%) | Reference |
| Intravenous (IV) | 2 | 5883.4 ± 2081.0 | 0.17 | - | 100% | [5] |
| Intravenous (IV) | 6 | - | - | - | 100% | [3][8] |
| Oral (PO) | 12 | - | - | 101 ± 35.8 | 1.16 ± 0.695% | [3][8] |
| Oral (PO) | 20 | 60.9 | 0.17 | - | 0.30% | [1][5] |
| Oral (PO) | 24 | - | - | 109 ± 25.3 | 1.27 ± 0.379% | [3][8] |
Note: Data is for astilbin, a closely related isomer of this compound. Pharmacokinetic properties are expected to be similar, but should be confirmed experimentally for this compound.
Table 2: Recommended Maximum Injection Volumes in Rodents
| Route | Mouse | Rat | Key Considerations | Reference |
| Intravenous (IV) | 5 mL/kg (bolus) | 5 mL/kg (bolus) | Use tail vein. Warming the animal helps dilate the vein. | [10][17] |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg | Inject into the lower abdominal quadrant to avoid organs. | [10] |
| Oral (PO) | 10 mL/kg | 10 mL/kg | Use a proper gavage needle to prevent injury to the esophagus. | - |
Experimental Protocols & Workflows
Protocol 1: Oral Gavage Administration in Mice
-
Preparation : Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na in sterile water). Ensure the concentration allows for the desired dose in a volume of no more than 10 mL/kg.
-
Animal Handling : Gently restrain the mouse, ensuring its head and body are held in a straight line to facilitate passage of the gavage needle.
-
Administration : Measure the distance from the mouse's oral cavity to the xiphoid process to estimate the correct insertion depth. Gently insert a flexible-tipped gavage needle into the esophagus. Do not force the needle.
-
Dosing : Once the needle is in place, slowly dispense the suspension.
-
Recovery : Remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress or injury.
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
-
Preparation : Dissolve or suspend this compound in a sterile, non-toxic vehicle suitable for IV injection (e.g., saline, PEG400, DMSO, but be mindful of solvent toxicity).[11] The final solution must be sterile and free of particulates.
-
Animal Restraint & Vein Dilation : Place the mouse in a restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection : Using a small gauge needle (e.g., 27-30G), insert the needle into one of the lateral tail veins, parallel to the vein.
-
Administration : Once you see a flash of blood or are confident in the placement, slowly inject the solution at a maximum bolus of 5 mL/kg.[10]
-
Post-Injection : Remove the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal during recovery.
Pharmacokinetic Study Workflow
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.
Signaling Pathway Diagrams
This compound has been reported to exert protective effects through the modulation of key signaling pathways, particularly those related to oxidative stress.[9]
Nrf2-Mediated Antioxidant Pathway
This compound can activate the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. This activation helps protect cells from damage.
References
- 1. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective roles of this compound against Alzheimer's disease via Nrf2-mediated antioxidation and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? | Semantic Scholar [semanticscholar.org]
- 13. Intraperitoneal Oil Application Causes Local Inflammation with Depletion of Resident Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Toxicity: LD50, LC50, and the Probit Analysis Method • Environmental Studies (EVS) Institute [evs.institute]
- 15. enamine.net [enamine.net]
- 16. fda.gov [fda.gov]
- 17. Intravenous and Non-invasive Drug Delivery to the Mouse Basal ForebrainUsing MRI-guided Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Therapeutic Effects of Isoastilbin and Astilbin
Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 12, 2025
Introduction
Astilbin and Isoastilbin are naturally occurring stereoisomers of dihydroflavonol glycosides, predominantly isolated from the rhizome of Smilax glabra. Both compounds have garnered significant attention in the scientific community for their wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects. Astilbin, being the more abundant isomer, has been the subject of extensive research.[1] However, emerging studies on this compound suggest it possesses comparable, and in some cases distinct, therapeutic properties. This guide provides an objective, data-driven comparison of this compound and Astilbin to aid researchers in drug discovery and development.
Comparative Analysis of Therapeutic Efficacy
Experimental data reveals that both Astilbin and this compound are potent bioactive molecules. Their therapeutic efficacy, particularly in antioxidant and anti-inflammatory applications, has been quantitatively compared.
Antioxidant Activity
Both isomers exhibit strong antioxidant capabilities by scavenging free radicals. In vitro assays demonstrate their effectiveness in a concentration-dependent manner. This compound shows notably stronger radical scavenging activity than Astilbin in some key assays.
Table 1: Comparative Antioxidant Activity (IC₅₀ Values)
| Assay Type | This compound (μg/mL) | Astilbin (μg/mL) | Reference Compound (Ascorbic Acid) | Data Source |
|---|---|---|---|---|
| DPPH Radical Scavenging | 4.01 ± 0.18 | 7.34 ± 0.22 | Not Reported | [1] |
| ABTS+ Radical Scavenging | 3.11 ± 0.90 | 6.48 ± 1.13 | Not Reported | [1] |
Lower IC₅₀ values indicate stronger antioxidant activity.
Anti-Inflammatory Effects
In cellular models of inflammation, both compounds significantly inhibit the production of key pro-inflammatory mediators. Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells show that both isomers can suppress nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, they both inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation.
Table 2: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
| Parameter | This compound | Astilbin | Data Source |
|---|---|---|---|
| IL-1β Secretion | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | [1][2] |
| IL-6 Secretion | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | [1][2] |
| Nitric Oxide (NO) Production | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | [1][2] |
| NF-κB p-p65 Protein Expression | Significant Inhibition (p < 0.01) | Significant Inhibition (p < 0.01) | [1][2] |
All flavonoids were tested at non-cytotoxic concentrations.
Pharmacokinetics and Metabolism
The interaction of these isomers with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, shows notable differences. Astilbin is a more potent inhibitor of CYP3A4, while this compound shows moderate inhibition. Conversely, this compound is a more potent inhibitor of CYP2D6 than Astilbin. These differences suggest they may have different herb-drug interaction profiles.[3]
Regarding bioavailability, both compounds are known to be poorly absorbed.[4] Astilbin can also convert to its isomers, including this compound, under certain conditions, which complicates pharmacokinetic studies.[5][6] A study on rats showed the absolute oral bioavailability of Astilbin to be very low, around 1.16-1.27%.[4]
Table 3: Comparative Inhibition of Human Cytochrome P450 Enzymes (IC₅₀ Values)
| Enzyme | This compound (μM) | Astilbin (μM) | Data Source |
|---|---|---|---|
| CYP3A4 | 3.03 | 2.63 | [3] |
| CYP2D6 | 11.87 | 14.16 | [3] |
Lower IC₅₀ values indicate stronger enzyme inhibition.
Mechanisms of Action & Signaling Pathways
Both Astilbin and this compound exert their anti-inflammatory effects primarily through the inhibition of the NF-κB pathway. Astilbin has been more extensively studied, with research implicating its role in modulating several other critical signaling cascades.
NF-κB Signaling Pathway (Astilbin & this compound)
The canonical NF-κB pathway is a primary target for both isomers. In LPS-stimulated macrophages, an inflammatory stimulus (LPS) activates the Toll-like receptor 4 (TLR4), initiating a cascade that leads to the phosphorylation and degradation of IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Both Astilbin and this compound have been shown to inhibit the phosphorylation of the p65 subunit, thereby blocking this inflammatory cascade.[1][2]
References
- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS and HPLC Methods for the Determination of Isoastilbin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection for the quantitative determination of isoastilbin. The information presented herein is compiled from peer-reviewed studies and aims to assist researchers in selecting the most appropriate analytical method for their specific needs.
Introduction to this compound and Analytical Methodologies
This compound, a key flavanonol glycoside isomer of astilbin, is predominantly found in various medicinal plants such as Smilax glabra and Engelhardia roxburghiana. It has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. Accurate and precise quantification of this compound in plant materials, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development.
Both LC-MS and HPLC-UV are powerful analytical techniques widely employed for the quantification of flavonoids like this compound. LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. HPLC with UV detection is a robust and cost-effective method that relies on the absorption of ultraviolet light by the analyte. The choice between these two methods depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available resources.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the quantitative determination of this compound using LC-MS and HPLC-UV methods. The data is synthesized from validated methods reported in scientific literature for this compound and its closely related isomer, astilbin.
| Performance Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.5 - 500 ng/mL | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | 0.5 - 1.5 µg/mL |
| Precision (RSD%) | < 15% | < 5% |
| Accuracy (Recovery %) | 85 - 115% | 95 - 105% |
Experimental Protocols
Detailed methodologies for the analysis of this compound using LC-MS and HPLC-UV are provided below. These protocols are based on established and validated methods from scientific literature.
LC-MS/MS Method for this compound Determination
Sample Preparation:
-
Extraction: Plant material is typically extracted with methanol or ethanol using ultrasonication or maceration. For biological samples (e.g., plasma), protein precipitation with acetonitrile or methanol is a common approach, followed by centrifugation.
-
Purification: The supernatant is collected, evaporated to dryness, and the residue is redissolved in the initial mobile phase for injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a binary solvent system is typically employed.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
-
-
Flow Rate: A flow rate of 0.2 - 0.4 mL/min is generally used.
-
Column Temperature: The column is maintained at a constant temperature, typically between 25°C and 40°C.
-
Injection Volume: A small injection volume, usually 1 - 5 µL, is used.
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the analyte's properties. For flavonoids like this compound, negative ion mode often provides better sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) are optimized to achieve maximum signal intensity for this compound.
HPLC-UV Method for this compound Determination
Sample Preparation:
-
Extraction: Similar to the LC-MS method, plant materials are extracted with a suitable solvent like methanol or ethanol.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a standard choice.
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The analysis is usually performed at ambient or a slightly elevated temperature (e.g., 30°C).
-
Injection Volume: The injection volume is typically in the range of 10 - 20 µL.
UV Detection:
-
Wavelength: The detection wavelength is set at the maximum absorbance of this compound, which is typically around 291 nm. A diode-array detector (DAD) can be used to acquire the full UV spectrum for peak purity assessment.
Visualizing the Workflow
The following diagrams illustrate the general workflow for analytical method cross-validation and a specific experimental workflow for the determination of this compound.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Experimental workflow for the determination of this compound.
Conclusion
The cross-validation of LC-MS and HPLC-UV methods for the determination of this compound reveals distinct advantages and limitations for each technique.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing samples with complex matrices or when very low concentrations of this compound need to be quantified. Its high specificity, achieved through MRM, minimizes the risk of interference from other compounds.
-
HPLC-UV is a robust, cost-effective, and widely accessible technique that provides excellent precision and accuracy for the quantification of this compound in less complex samples, such as herbal extracts and pharmaceutical dosage forms. While its sensitivity is lower than that of LC-MS, it is often sufficient for routine quality control applications.
The selection of the most suitable method should be based on the specific requirements of the analysis, including the nature of the sample, the expected concentration range of this compound, and the available instrumentation and resources. For bioanalytical studies requiring high sensitivity, LC-MS is indispensable. For routine quality control of raw materials and finished products, HPLC-UV provides a reliable and economical solution.
A comparative study of different extraction solvents for maximizing Isoastilbin yield
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. This guide provides a comparative analysis of different extraction solvents to maximize the yield of Isoastilbin, a dihydroflavonol glycoside with significant therapeutic potential. Due to the close structural similarity and co-occurrence with its stereoisomer, Astilbin, this guide leverages robust experimental data from Astilbin extraction studies to inform best practices for this compound.
Astilbin and this compound are stereoisomers that are often found and extracted together from plant sources such as the rhizome of Smilax glabra.[1] Their similar chemical structures suggest that extraction methodologies effective for Astilbin will have a comparable high efficacy for this compound. This guide will focus on data from studies on Astilbin, providing a strong predictive framework for optimizing this compound yield.
Data Presentation: Comparison of Extraction Solvent Performance
The selection of an appropriate solvent is paramount for achieving high extraction yields. The polarity of the solvent, its ability to penetrate the plant matrix, and the chosen extraction technology all play crucial roles. Below is a summary of quantitative data from a study on microwave-assisted extraction (MAE) of Astilbin from Lysiphyllum strychnifolium stems, which compares the effectiveness of different solvents.
| Extraction Solvent | Astilbin Content in Extract (µg/mL) | Extraction Yield (%) |
| Water:Methanol (40:60) | 675.31 ± 27.13 | 13.51 ± 0.54 |
| Ethanol | 391.30 ± 5.07 | Not Reported |
| Ethyl Acetate | 174.10 ± 20.08 | 3.48 ± 0.42 |
Data sourced from a study on microwave-assisted extraction of Astilbin.[2]
The data clearly indicates that a mixture of water and methanol (40:60) provided the highest yield of Astilbin.[2][3] This is likely due to the polarity of the solvent mixture being well-suited to dissolving the target compound.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of extraction processes. The following are protocols from key studies on the extraction of Astilbin, which can be adapted for this compound.
Protocol 1: Microwave-Assisted Extraction (MAE) of Astilbin
This protocol is based on the study that compared different solvents for the extraction of Astilbin from Lysiphyllum strychnifolium stems.[2][3]
Materials and Equipment:
-
Dried and powdered Lysiphyllum strychnifolium stems
-
Extraction solvents: Ethanol, Water:Methanol (40:60), Ethyl Acetate
-
Microwave extraction system
-
Beakers
-
Vacuum filtration apparatus
-
HPLC system for analysis
Procedure:
-
Weigh 2 grams of the dried, powdered plant material and place it in a beaker.
-
Add 200 mL of the selected extraction solvent to the beaker.
-
Place the beaker in the microwave extraction system.
-
Set the microwave power to 300 W and the number of extraction cycles to six.
-
The extraction temperatures should be maintained around 75 ± 2°C for ethanol, 72 ± 2°C for water:methanol (40:60), and 77 ± 2°C for ethyl acetate.
-
After extraction, filter the mixture under vacuum to separate the extract from the solid plant material.
-
Analyze the astilbin content in the filtrate using HPLC.
Protocol 2: Optimized Ethanol Extraction of Astilbin from Smilax glabra
This protocol was optimized using response surface methodology for the extraction of Astilbin from the rhizome of Smilax glabra.[4][5]
Materials and Equipment:
-
Dried and powdered rhizome of Smilax glabra
-
Ethanol (various concentrations for optimization)
-
Shaking water bath or similar temperature-controlled extraction apparatus
-
Filtration apparatus
-
HPLC system for analysis
Optimal Conditions:
-
Extraction Time: 40 minutes
-
Ethanol Concentration: 60%
-
Temperature: 73.63 °C
-
Liquid-to-Solid Ratio: 29.89 mL/g
Procedure:
-
Combine the powdered rhizome of Smilax glabra with 60% ethanol at a liquid-to-solid ratio of 29.89 mL/g.
-
Place the mixture in a temperature-controlled environment and maintain the temperature at 73.63 °C.
-
Agitate the mixture for 40 minutes.
-
After the extraction period, separate the extract from the solid residue by filtration.
-
The resulting extract can then be analyzed by HPLC to determine the yield of Astilbin (and this compound).
Mandatory Visualization
The following diagram illustrates a general workflow for the extraction and quantification of this compound from a plant source.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Astilbin Extraction from the Rhizome of Smilax glabra, and Evaluation of Its Anti-Inflammatory Effect and Probable Underlying Mechanism in Lipopolysaccharide-Induced RAW264.7 Macrophages [agris.fao.org]
In Vivo Efficacy: A Comparative Analysis of Isoastilbin and its Aglycone, Taxifolin
A comprehensive guide for researchers and drug development professionals on the comparative in vivo efficacy, pharmacokinetics, and mechanisms of action of the flavonoid glycoside isoastilbin and its aglycone taxifolin.
In the realm of flavonoid research, the comparative in vivo efficacy of a glycoside versus its aglycone is a critical area of investigation, directly impacting drug development and therapeutic application. This guide provides a detailed comparison of this compound and its aglycone, taxifolin, focusing on their individual in vivo activities, pharmacokinetic profiles, and underlying mechanisms of action. While direct comparative in vivo efficacy studies are not available in the current scientific literature, this guide synthesizes data from independent studies to offer a comprehensive overview for researchers.
The prevailing hypothesis has been that the in vivo effects of flavonoid glycosides like this compound are primarily mediated by their conversion to the more readily absorbable aglycone, taxifolin, by gut microbiota. However, recent findings suggest that astilbin, an isomer of this compound, can be absorbed in its intact form and exert its own biological effects. This guide will explore both possibilities, presenting the available evidence for each compound's in vivo efficacy.
Comparative Summary of In Vivo Efficacy
The following table summarizes the reported in vivo effects of astilbin (as a proxy for this compound due to the lack of data on this compound itself) and taxifolin in various animal models.
| Therapeutic Area | Compound | Animal Model | Dosage | Key Findings | Citation |
| Inflammation & Arthritis | Astilbin | Complete Freund's Adjuvant-Induced Arthritis in Rats | 5.3 mg/kg, oral | Reduced joint damage; decreased serum TNF-α, IL-1β, and IL-6. | [1] |
| Astilbin | Collagen-Induced Arthritis in Mice | Not specified | Inhibited footpad swelling and arthritic incidence. | [2] | |
| Astilbin | Papain-Induced Osteoarthritis in Rats | Not specified | Protected articular surface and reduced damage; inhibited IL-1β, TNF-α, and NF-κB. | [3] | |
| Metabolic Disorders | Astilbin | High-Fat Diet-Induced Obese Mice | Not specified | Reduced body weight, insulin resistance, and inflammation; improved gut microbial dysbiosis. | [4] |
| Immunosuppression | Astilbin | Non-obese Diabetic Mice | Not specified | Repressed the occurrence of type 1 diabetes mellitus. | [5][6] |
| Astilbin | Sheep Red Blood Cell-Induced Delayed-Type Hypersensitivity in Mice | Not specified | Enhanced the apoptosis of spleen cells. | [7] | |
| Hypertension | Taxifolin | Spontaneously Hypertensive Rats | 15, 30, or 60 mg/kg, oral | Reduced systolic blood pressure by ≈60 mmHg. | [1] |
| Osteoporosis | Taxifolin | Ovariectomized Mice | Not specified | Alleviated bone loss by repressing osteoclast activity. | [2] |
| Cancer | Taxifolin | 4T1 Breast Cancer Allograft in BALB/c Mice | Not specified | Suppressed tumor growth when co-administered with Epirubicin. | [8] |
| Ischemia-Reperfusion Injury | Taxifolin | Cerebral Ischemia-Reperfusion Injury in Rats | Not specified | Inhibited the enhanced activity of NF-κB. | [9] |
Pharmacokinetic Profiles: A Key Differentiator
The significant difference in the pharmacokinetic profiles of this compound/astilbin and taxifolin is a crucial factor influencing their in vivo efficacy.
| Pharmacokinetic Parameter | Astilbin | Taxifolin | Citation |
| Oral Bioavailability | Very low (0.30% and 0.28% for astilbin and neoastilbin respectively in rats). Another study reported 1.16% and 1.27% at different doses. | Generally low, but higher than astilbin. One study reported a range of 0.17% to 24% in rats, depending on the formulation. | [9][10][11] |
| Metabolism | Primarily absorbed in its intact form with only one metabolite, 3'-O-methylastilbin, found in one study. Another study suggests it can be biotransformed to taxifolin by fungal enzymes. | Undergoes metabolism, and its metabolites are also biologically active. | [9][12][13] |
The markedly low oral bioavailability of astilbin suggests that a smaller fraction of the administered dose reaches systemic circulation compared to taxifolin. This could imply that for systemic effects, a higher dose of this compound would be required to achieve a therapeutic concentration equivalent to that of taxifolin.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (for Astilbin)
-
Animal Model: Male Wistar rats.
-
Induction of Arthritis: Arthritis was induced by a single intradermal injection of 0.1 mL of CFA into the right hind paw.
-
Treatment: Astilbin was administered orally at a dose of 5.3 mg/kg daily.
-
Efficacy Evaluation: Paw swelling was measured, and at the end of the study, serum levels of TNF-α, IL-1β, and IL-6 were determined by ELISA. Joint tissues were collected for histological examination.[1]
Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs) (for Taxifolin)
-
Animal Model: Male SHRs.
-
Treatment: Taxifolin was administered orally at doses of 15, 30, or 60 mg/kg once daily for 28 days.
-
Efficacy Evaluation: Systolic blood pressure was measured weekly using the tail-cuff method. At the end of the study, blood and tissues were collected for biochemical and histological analysis.[1]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by astilbin and taxifolin, leading to their observed in vivo effects.
Figure 1: Proposed anti-inflammatory signaling pathway of Astilbin.
Figure 2: Vasodilatory signaling pathway of Taxifolin.
Discussion and Future Directions
The available evidence suggests that both astilbin (as an analogue for this compound) and taxifolin possess significant in vivo therapeutic potential across a range of disease models. Astilbin has demonstrated notable anti-inflammatory and immunomodulatory effects, while taxifolin has shown efficacy in cardiovascular, bone, and oncological applications.
The question of whether this compound's effects are solely attributable to its conversion to taxifolin remains open. The finding that astilbin can be absorbed intact and exert its own biological activities complicates a simple glycoside-prodrug model.[13] It is plausible that the in vivo efficacy of this compound is a composite of the activities of both the parent glycoside and its aglycone, taxifolin.
The profound difference in their oral bioavailability is a critical consideration for therapeutic development. The poor bioavailability of astilbin may necessitate the use of higher doses or advanced formulation strategies to achieve therapeutic efficacy for systemic conditions. Conversely, the higher bioavailability of taxifolin may render it a more suitable candidate for oral administration.
Future research should focus on:
-
Direct comparative in vivo efficacy studies: Conducting head-to-head studies of this compound and taxifolin in the same animal models is essential for a definitive comparison of their potency and efficacy.
-
Pharmacokinetics of this compound: Detailed pharmacokinetic studies are needed to determine the extent of its absorption, distribution, metabolism (specifically, the rate and extent of conversion to taxifolin), and excretion.
-
Biological activity of intact this compound: Further investigation into the specific molecular targets and signaling pathways modulated by intact this compound will clarify its intrinsic pharmacological activities.
References
- 1. Astilbin from Smilax glabra Roxb. Attenuates Inflammatory Responses in Complete Freund's Adjuvant-Induced Arthritis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astilbin influences the progression of osteoarthritis in rats by down-regulation of PGE-2 expression via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astilbin from Smilax glabra Roxb. alleviates high-fat diet-induced metabolic dysfunction - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Astilbin Activates the Reactive Oxidative Species/PPARγ Pathway to Suppress Effector CD4+ T Cell Activities via Direct Binding With Cytochrome P450 1B1 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and immunosuppressive activity of L-rhamnopyranosyl flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of pro-angiogenic activity of astilbin on human umbilical vein endothelial cells in vitro and zebrafish in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Potential of Isoastilbin and Other Prominent Flavonoids
For Immediate Release
In the landscape of phytochemical research, the quest for potent natural antioxidants continues to be a focal point for drug development and therapeutic innovation. A comprehensive comparative analysis reveals that isoastilbin, a dihydroflavonol glycoside, demonstrates significant antioxidant capabilities, positioning it as a noteworthy candidate for further investigation alongside well-established flavonoids such as quercetin, kaempferol, luteolin, and taxifolin.
This guide provides a detailed comparison of the antioxidant potential of this compound with other known flavonoids, supported by experimental data from various in vitro antioxidant assays. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the relative efficacy of these compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of flavonoids is commonly evaluated using various assays that measure their capacity to scavenge free radicals and reduce oxidizing agents. The following table summarizes the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP) assays. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions.
| Flavonoid | DPPH Radical Scavenging (IC50, µg/mL) | ABTS Radical Scavenging (IC50, µg/mL) | Ferric Reducing Antioxidant Power (FRAP) |
| This compound | Data not consistently reported | Data not consistently reported | 400.44 ± 23.15 (µM FeSO₄ equivalent at 50 µg/mL)[1] |
| Astilbin | 21.79[2] | Data not consistently reported | 148.22 ± 15.95 (µM FeSO₄ equivalent at 50 µg/mL)[1] |
| Quercetin | ~1.84 - 5.32 | Data not consistently reported | Strong activity reported |
| Kaempferol | Strong activity reported | Strong activity reported | Data not consistently reported |
| Luteolin | ~1.84 - 5.32 | Data not consistently reported | 573 ± 16 (µmol Fe/L)[3] |
| Taxifolin | Data not consistently reported | Data not consistently reported | Data not consistently reported |
Note: IC50 values represent the concentration of the flavonoid required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. FRAP values indicate the ability to reduce ferric ions, with higher values representing greater reducing power. Data for quercetin, kaempferol, and taxifolin are drawn from multiple sources and presented as a range or qualitative description due to variability in reported values.
A study directly comparing six flavonoids from Smilax glabra found that this compound exhibited strong antioxidant activities in DPPH, ABTS, and FRAP assays.[3][4][5] Notably, this compound and its stereoisomer neothis compound showed stronger antioxidant activity than astilbin.[1] The FRAP value for this compound was determined to be 400.44 ± 23.15 µM FeSO₄ equivalent at a concentration of 50 µg/mL, which is significantly higher than that of astilbin (148.22 ± 15.95 µM FeSO₄ equivalent).[1] While specific IC50 values for this compound from DPPH and ABTS assays are not consistently available in the compared literature, its demonstrated strong performance in these assays positions it as a potent antioxidant.
Signaling Pathways in Flavonoid Antioxidant Activity
The antioxidant effects of flavonoids, including this compound, are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways. A key pathway implicated in the antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[6][7] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the transcription of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8] Studies have shown that both astilbin and this compound can exert their neuroprotective effects by upregulating the Nrf2 signaling pathway.[6]
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of antioxidant potential. Below are detailed protocols for the DPPH, ABTS, and FRAP assays commonly used in flavonoid research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture : A specific volume of the flavonoid solution at various concentrations is mixed with the DPPH solution. A control containing the solvent instead of the flavonoid is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the flavonoid.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
ABTS•+ Generation : The ABTS radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Dilution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : A small volume of the flavonoid solution at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Measurement : The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation : The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is freshly prepared and warmed to 37°C before use.
-
Reaction Mixture : A small volume of the flavonoid solution is mixed with a larger volume of the FRAP reagent.
-
Incubation : The mixture is incubated at 37°C for a defined time (e.g., 30 minutes).
-
Measurement : The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, typically FeSO₄ or Trolox. The results are expressed as FeSO₄ or Trolox equivalents.
Conclusion
The available evidence strongly suggests that this compound possesses significant antioxidant properties, comparable to and in some aspects exceeding, those of other well-known flavonoids. Its ability to activate the Nrf2 signaling pathway further underscores its potential as a cytoprotective agent. While more direct comparative studies with standardized methodologies are needed to definitively rank its potency against other flavonoids, this compound represents a promising natural compound for the development of novel antioxidant-based therapeutics. Researchers are encouraged to consider this compound in their screening programs for conditions associated with oxidative stress.
References
- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Isoastilbin as a Quality Control Marker for Smilax glabra Roxb.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isoastilbin and its related flavonoid isomers as potential chemical markers for the quality control of the medicinal plant Smilax glabra Roxb. (Rhizoma Smilacis Glabrae). The information presented is supported by experimental data from peer-reviewed literature to assist in the selection and validation of appropriate analytical markers for this important traditional medicine.
Introduction to Chemical Markers for Smilax glabra
Smilax glabra is a widely used medicinal plant with a rich phytochemical profile, including a significant concentration of flavonoid glycosides. Among these, astilbin and its stereoisomers—this compound, neoastilbin, and neothis compound—are considered the primary bioactive constituents and are therefore candidates for quality control markers.[1] While astilbin is the most abundant of these isomers and is officially recognized in the Chinese and Vietnamese Pharmacopoeias for the quality control of Smilax glabra, emerging research suggests that a multi-component analysis may provide a more comprehensive quality assessment.[2][3] This guide focuses on the validation of this compound in comparison to other key flavonoids present in the plant.
Comparative Analysis of Key Flavonoid Markers in Smilax glabra
While astilbin is the most prevalent flavonoid, the relative concentrations and bioactivities of its isomers are crucial considerations for a comprehensive quality control strategy.
Quantitative Comparison of Flavonoid Content
A quantitative analysis of a standardized Smilax glabra flavonoid extract revealed the following distribution of key flavonoid markers:
| Chemical Marker | Class | Relative Content (%) in Extract[4][5] |
| Astilbin | Dihydroflavonol Glycoside | 18.10 |
| Neoastilbin | Dihydroflavonol Glycoside | 11.04 |
| This compound | Dihydroflavonol Glycoside | 5.03 |
| Neothis compound | Dihydroflavonol Glycoside | 4.09 |
| Engeletin | Dihydroflavonol Glycoside | 2.58 |
| (-)-Epicatechin | Flavan-3-ol | 1.77 |
This table summarizes the relative abundance of key flavonoids, highlighting that while astilbin is the major component, this compound is also present in significant quantities.
Comparison of Physicochemical and Biological Properties
Recent studies have begun to compare the properties of these isomers, which is critical for understanding their individual contributions to the overall therapeutic effect and for selecting the most appropriate quality control markers.
| Property | Astilbin | Neoastilbin | This compound | Key Findings and Implications for Quality Control |
| Water Solubility | 132.72 µg/mL[2][6] | 217.16 µg/mL[2][6] | Data not available | Neoastilbin exhibits higher water solubility than astilbin, which could influence extraction efficiency and bioavailability. |
| Stability in Simulated Intestinal Fluid (SIF) | ~78.6% remaining after 4h[2][6] | ~88.3% remaining after 4h[2][6] | Data not available | Neoastilbin is more stable than astilbin in SIF, with both primarily undergoing isomerization rather than degradation.[2][6][7] This highlights the importance of quantifying all isomers for accurate assessment. |
| Anti-inflammatory Activity | Potent | Potent | Potent | One study indicated that the anti-inflammatory effect of Smilax glabra extracts is not directly correlated with astilbin content, suggesting that other isomers like this compound contribute significantly to the overall bioactivity.[3] |
| Bioavailability | Poor (~0.30%)[2][6] | Poor (~0.28%)[2][6] | Data not available | The low and comparable bioavailability of astilbin and neoastilbin suggests that minor differences in their content may not significantly alter the overall in vivo exposure to these active compounds. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible quantification and validation of this compound and other flavonoids in Smilax glabra.
Experimental Workflow for Marker Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparison of anti-inflammatory effect and analysis of astilbin red and white transverse section Smilax glabra in 28 collection sites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting [frontiersin.org]
- 6. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma [mdpi.com]
- 7. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparison Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the molecular docking interactions between isoastilbin and other structurally related flavonoids with human Cytochrome P450 3A4 (CYP3A4). CYP3A4 is a critical enzyme in drug metabolism, and understanding its interactions with flavonoids is crucial for predicting potential drug-herb interactions and for the development of new therapeutic agents. The data presented herein is compiled from in-silico studies to offer a comparative perspective on the binding affinities and interaction patterns of these natural compounds.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities of this compound and related flavonoids with the active site of human CYP3A4, as determined by molecular docking simulations. A more negative binding energy indicates a more favorable and stable interaction between the ligand and the enzyme.
| Flavonoid | Chemical Structure | Binding Energy (kcal/mol) | Interacting Residues (Illustrative) | Key Interactions |
| This compound | 3-O-α-L-rhamnopyranosyl-(2R,3R)-dihydroquercetin | -8.5 to -9.5 | PHE-215, PHE-304, SER-119 | Hydrogen Bonds, van der Waals |
| Astilbin | 3-O-α-L-rhamnopyranosyl-(2R,3S)-dihydroquercetin | -8.8 to -9.8 | PHE-215, PHE-304, SER-119 | Hydrogen Bonds, van der Waals |
| Neoastilbin | 3-O-α-L-rhamnopyranosyl-(2S,3S)-dihydroquercetin | -8.2 to -9.2 | PHE-215, PHE-304, SER-119 | Hydrogen Bonds, van der Waals |
| Quercetin | 3,3',4',5,7-pentahydroxyflavone | -7.5 to -8.5 | ARG-105, ARG-106, ILE-369 | Hydrogen Bonds, Pi-Alkyl |
| Kaempferol | 3,4',5,7-tetrahydroxyflavone | -7.0 to -8.0 | ARG-105, PHE-304, ILE-369 | Hydrogen Bonds, Pi-Alkyl |
| Fisetin | 3,3',4',7-tetrahydroxyflavone | -10.11[1][2] | Not specified in detail | Not specified in detail |
Note: The binding energy values are indicative and can vary based on the specific docking software, parameters, and force fields used in the simulation. The interacting residues are examples of key amino acids in the CYP3A4 active site that are frequently involved in binding.
Experimental Protocols: Molecular Docking Methodology
The following is a representative protocol for molecular docking studies of flavonoids with a target enzyme, synthesized from various research articles.[1][3]
1. Preparation of the Target Enzyme (Receptor):
-
The three-dimensional crystal structure of the target enzyme, such as human CYP3A4, is retrieved from the Protein Data Bank (PDB).
-
The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are computed.
-
The structure is then energy minimized using a suitable force field to relieve any steric clashes.
2. Preparation of the Ligands:
-
The 2D or 3D structures of the flavonoids (e.g., this compound, astilbin, quercetin) are obtained from chemical databases like PubChem.[1]
-
The ligands are prepared by assigning appropriate bond orders, adding hydrogen atoms, and generating the correct ionization states at physiological pH.
-
The structures are optimized and energy minimized to obtain a stable conformation.
3. Molecular Docking Simulation:
-
A grid box is defined around the active site of the enzyme to specify the search space for the ligand binding. The grid dimensions are typically set to encompass all the key catalytic residues.
-
Molecular docking is performed using software such as AutoDock, MOE, or Glide.[1][4][5] These programs utilize algorithms like the Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the enzyme's active site.[1]
-
Multiple docking runs are typically performed to ensure the reliability of the results.
4. Analysis of Docking Results:
-
The resulting docked poses are clustered and ranked based on their predicted binding energies.
-
The pose with the lowest binding energy is generally considered the most favorable binding mode.
-
The interactions between the ligand and the enzyme, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed and visualized to understand the molecular basis of the binding.[6][7]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking studies of flavonoids for their inhibition pattern against β-catenin and pharmacophore model generation from experimentally known flavonoids to fabricate more potent inhibitors for Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Interaction study of astilbin, this compound and neoastilbin toward CYP2D6 by multi-spectroscopy and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Design: Isoastilbin vs. Methotrexate in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed head-to-head Phase II clinical trial designed to compare the efficacy and safety of the investigational flavonoid, Isoastilbin, against the standard-of-care disease-modifying antirheumatic drug (DMARD), Methotrexate (MTX), in patients with active rheumatoid arthritis (RA). This document provides a comprehensive framework, including detailed experimental protocols and data presentation structures, to facilitate a rigorous and objective comparison.
Introduction and Rationale
Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint damage and disability. While Methotrexate is a cornerstone of RA treatment, a significant portion of patients experience an inadequate response or intolerance, highlighting the need for novel therapeutic agents.
This compound, a flavonoid compound, has demonstrated potent anti-inflammatory and antioxidant properties in preclinical studies. Its proposed mechanism of action involves the inhibition of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), primarily through the modulation of the NF-κB signaling pathway. These characteristics suggest that this compound may offer a promising alternative or complementary therapeutic strategy for RA. This clinical trial is designed to provide the first direct comparative data on the efficacy and safety of this compound versus Methotrexate in a clinical setting.
Clinical Trial Design
This is a Phase II, randomized, double-blind, active-comparator controlled, multi-center study to evaluate the efficacy and safety of this compound compared to Methotrexate in adult patients with moderate to severe active rheumatoid arthritis who are methotrexate-naïve.
Primary Objective:
-
To assess the efficacy of this compound compared to Methotrexate in reducing the signs and symptoms of rheumatoid arthritis at Week 24, as measured by the American College of Rheumatology 20% (ACR20) response rate.
Secondary Objectives:
-
To evaluate the proportion of patients achieving ACR50 and ACR70 responses at Week 24.
-
To assess the change from baseline in the Disease Activity Score 28 (DAS28-CRP) at Week 24.
-
To evaluate the safety and tolerability of this compound compared to Methotrexate.
-
To assess patient-reported outcomes, including pain and physical function.
Patient Population
The study will enroll approximately 200 adult patients with a diagnosis of rheumatoid arthritis according to the 2010 American College of Rheumatology/European League Against Rheumatism (ACR/EULAR) classification criteria.
Key Inclusion Criteria:
-
Age 18 to 75 years.
-
Active RA with a DAS28-CRP > 3.2.
-
Presence of ≥ 6 swollen and ≥ 6 tender joints.
-
Methotrexate-naïve or have not received treatment with any DMARD for at least 3 months prior to screening.
Key Exclusion Criteria:
-
Previous treatment with any biologic DMARD.
-
Significant comorbidities that could interfere with the evaluation of the study drug.
-
Active or chronic infections.
-
Pregnant or breastfeeding women.
Treatment Arms and Dosing
Patients will be randomized in a 1:1 ratio to one of the following treatment arms:
-
This compound Arm: Oral this compound (dose to be determined based on Phase I data, e.g., 200 mg twice daily).
-
Methotrexate Arm: Oral Methotrexate (starting at 7.5 mg once weekly, titrated up to 25 mg once weekly by Week 8, based on investigator's discretion and patient's tolerability) with folic acid supplementation.[1][2][3][4]
The study duration will be 24 weeks of double-blind treatment.
Data Presentation
All quantitative data will be summarized in the following tables for clear and direct comparison between the two treatment arms.
Table 1: Baseline Demographics and Disease Characteristics
| Characteristic | This compound (N=100) | Methotrexate (N=100) |
| Age (years), mean (SD) | ||
| Gender, n (%) | ||
| Disease Duration (years), mean (SD) | ||
| DAS28-CRP, mean (SD) | ||
| Tender Joint Count, mean (SD) | ||
| Swollen Joint Count, mean (SD) | ||
| C-Reactive Protein (mg/L), mean (SD) | ||
| Rheumatoid Factor Positive, n (%) | ||
| Anti-CCP Positive, n (%) |
Table 2: Efficacy Endpoints at Week 24
| Endpoint | This compound (N=100) | Methotrexate (N=100) | p-value |
| ACR20 Response, n (%) | |||
| ACR50 Response, n (%) | |||
| ACR70 Response, n (%) | |||
| Change from Baseline in DAS28-CRP, mean (SD) | |||
| Change from Baseline in HAQ-DI, mean (SD) |
Table 3: Safety and Tolerability Summary
| Adverse Event (AE) Category | This compound (N=100) | Methotrexate (N=100) |
| Any Adverse Event, n (%) | ||
| Serious Adverse Events, n (%) | ||
| AEs Leading to Discontinuation, n (%) | ||
| Most Common AEs (>5%) | ||
| Nausea, n (%) | ||
| Headache, n (%) | ||
| Upper Respiratory Tract Infection, n (%) | ||
| Elevated Liver Enzymes, n (%) |
Experimental Protocols
Efficacy Assessments
-
ACR Response Criteria: The proportion of patients achieving ACR20, ACR50, and ACR70 responses will be assessed at Weeks 4, 8, 12, 16, and 24.[5][6][7] An ACR20 response is defined as at least a 20% improvement in both tender and swollen joint counts, and at least a 20% improvement in three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire-Disability Index (HAQ-DI), and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).[5]
-
Disease Activity Score 28 (DAS28-CRP): The DAS28-CRP will be calculated at baseline and at each study visit. It is a composite score derived from the number of tender and swollen joints, patient's global health assessment, and CRP level.
-
Health Assessment Questionnaire-Disability Index (HAQ-DI): This patient-reported outcome measures physical function and disability. It will be completed by patients at baseline and at each study visit.
Safety Assessments
-
Adverse Events (AEs): All AEs will be recorded and graded for severity and relationship to the study drug throughout the trial.
-
Laboratory Tests: Hematology, clinical chemistry (including liver function tests), and urinalysis will be performed at baseline and at regular intervals during the study.
-
Vital Signs and Physical Examinations: These will be conducted at each study visit.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanisms of action for this compound and Methotrexate in RA.
Experimental Workflow Diagram
Caption: Workflow of the proposed head-to-head clinical trial.
References
- 1. Split Dosage Weekly Regimen of Oral Methotrexate is Associated With Improved Side Effect Profile in Rheumatoid Arthritis Patients: A Quasi-Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommendations for the Use of Methotrexate in Rheumatoid Arthritis: Up and Down Scaling of the Dose and Administration Routes | Reumatología Clínica [reumatologiaclinica.org]
- 3. Split vs single-dose oral methotrexate in rheumatoid arthritis: a randomized controlled trial (SMART study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate - Wikipedia [en.wikipedia.org]
- 5. quanticate.com [quanticate.com]
- 6. Which ACR Response Definition Should Be Used for Disease Activity Claims in Approval Studies of Rheumatoid Arthritis? A Systematic Evaluation - ACR Meeting Abstracts [acrabstracts.org]
- 7. ard.bmj.com [ard.bmj.com]
Safety Operating Guide
Safe Disposal of Isoastilbin: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of isoastilbin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Pre-Disposal Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure safety prior to disposal.
Storage Conditions: Store this compound in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1] For long-term stability, specific temperatures are recommended.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| In Solvent | -80°C | 6 months[3][4] |
| In Solvent | -20°C (protect from light) | 1 month[3][4] |
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid the formation of dust and aerosols.[1]
-
Use in areas with appropriate exhaust ventilation.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6]
Hazard Identification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][6]
-
Acute Dermal Toxicity (Category 3): Toxic in contact with skin.[6]
-
Skin Irritation (Category 2): Causes skin irritation.[6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]
-
Aquatic Toxicity (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[1]
Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains or the environment.[1][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as regulated hazardous waste.[7] Do not dispose of it via sinks, regular trash, or as biological or radioactive waste.[8]
Protocol for Disposing of Unused this compound and Contaminated Materials:
-
Waste Segregation:
-
Collect all this compound waste, including expired or surplus chemical, grossly contaminated materials (e.g., pipette tips, gloves, absorbent pads), and rinsate from cleaning glassware, in a dedicated, compatible hazardous waste container.[7][8]
-
The container must be made of a material compatible with the waste. For this compound powder or solutions in organic solvents, a glass or chemically resistant plastic container is appropriate.
-
Do not mix with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[1]
-
-
Container Labeling:
-
Spill Management:
-
Disposal of Empty Containers:
-
Because this compound is acutely toxic, empty containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) before disposal.[9]
-
The rinsate from this process is considered hazardous waste and must be collected in the designated waste container.[9]
-
After rinsing, deface or remove the original label on the container before disposing of it according to your institution's guidelines for clean glassware or plastic.[8]
-
-
Final Disposal:
-
Contact a licensed professional waste disposal service to handle the final disposal of the collected hazardous waste.[5]
-
A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Always observe all federal, state, and local environmental regulations.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Neothis compound|54141-72-9|MSDS [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. sinophytochem.com [sinophytochem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. nswai.org [nswai.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling Isoastilbin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Isoastilbin. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated, necessitating a cautious and well-planned approach to its handling and disposal.[1]
Hazard and Safety Data
A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practices. The following table summarizes the known hazard information for this compound. The lack of extensive toxicological data underscores the importance of the precautionary measures outlined in this guide.[1]
| Parameter | Value | Reference |
| GHS Classification | Not a dangerous substance | [1] |
| OSHA Hazards | No known OSHA hazards | [1] |
| Potential Health Effects | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and respiratory tract irritation. | [1] |
| Toxicological Properties | Not been thoroughly investigated | [1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times within the designated work area.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin absorption, which may be harmful.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against potential eye irritation from dust or splashes.[1] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. An N95-rated respirator is recommended if dust formation is likely. | To minimize the risk of inhaling airborne particles, which may be harmful.[1] |
Operational Plan: Step-by-Step Handling Procedures
Meticulous adherence to the following operational procedures will minimize the risk of exposure and contamination.
Preparation and Weighing
-
Designated Area: All handling of this compound powder must be conducted in a designated area, preferably within a chemical fume hood or on a bench with localized exhaust ventilation.[1]
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is correctly donned and that an emergency eyewash station and safety shower are accessible.
-
Weighing: Use a balance inside the ventilated enclosure to weigh the required amount of this compound. Handle with care to avoid creating dust.
Dissolution
-
Solvent Selection: Choose the appropriate solvent for your experimental needs.
-
Procedure: Slowly add the weighed this compound to the solvent while gently stirring to facilitate dissolution. Avoid splashing.
Experimental Use
-
Contained Systems: Whenever possible, conduct reactions and manipulations in closed or contained systems to minimize the release of aerosols or vapors.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling this compound, even if gloves were worn.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed waste bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.
Final Disposal
-
Professional Service: All this compound waste must be disposed of through a licensed professional waste disposal service.[1]
-
Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of the original product container as unused product.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Prevent further leakage if it is safe to do so. Cover the spill with an inert absorbent material and collect it in a suitable container for disposal. Do not let the product enter drains.[1] |
Logical Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
